Methyl 4-bromo-2-iodobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKANWZAJRNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-bromo-2-iodobenzoate: A Technical Guide to a Versatile Bifunctional Building Block
Abstract and Introduction
Methyl 4-bromo-2-iodobenzoate (CAS 1093418-75-7) is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its true value lies in its bifunctional nature, possessing two distinct carbon-halogen bonds—a carbon-iodine bond and a carbon-bromine bond—with differentiated reactivity. This unique structural feature allows for programmed, site-selective cross-coupling reactions, providing a powerful tool for the controlled construction of complex molecular architectures.
This technical guide is intended for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's properties, synthesis, and reactivity. We will delve into the causality behind its selective chemical behavior and provide field-proven experimental protocols for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The strategic use of this reagent enables the efficient, stepwise introduction of molecular diversity, a cornerstone of modern medicinal chemistry and materials science.[1]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1093418-75-7 | [2][3][4] |
| Molecular Formula | C₈H₆BrIO₂ | [2][5] |
| Molecular Weight | 340.94 g/mol | [2] |
| Physical Form | Solid, semi-solid, or lump | [2] |
| Melting Point | <50 °C | [2][6] |
| Boiling Point | 326.2 ± 27.0 °C at 760 mmHg | [2] |
| Flash Point | 151.1 ± 23.7 °C | [2] |
| Purity (Typical) | ≥95% - 99% | [4][7] |
| InChI Key | VAYKANWZAJRNOM-UHFFFAOYSA-N | [2][5] |
| SMILES | O=C(OC)C1=CC=C(Br)C=C1I | [5] |
Handling, Storage, and Safety
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3]
-
Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][4]
-
Signal Word: Danger or Warning.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]
-
Storage Conditions: Store in a cool, dry, well-ventilated place away from strong acids and oxidizing agents. For long-term stability, it is recommended to keep the container tightly closed in a dark place under an inert atmosphere at 2-8°C.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.[3]
Synthesis and Purification
The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-iodobenzoic acid. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a robust and scalable method.[8][9]
Detailed Synthesis Protocol: Fischer Esterification
This protocol is a representative procedure based on standard esterification methods for similar substrates.[9]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-iodobenzoic acid (1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, approx. 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 equiv.).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Chemical Reactivity: The Power of Orthogonal Halides
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference allows the C-I bond to undergo oxidative addition to a Pd(0) catalyst center much more readily than the C-Br bond.[10] This reactivity hierarchy (rate: C-I >> C-Br) is the key to performing selective, sequential functionalization.[10][11][12]
One can first perform a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the more reactive iodo position under mild conditions, leaving the bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[13] This strategy is invaluable for building molecular complexity in a controlled manner.[1]
Key Applications and Experimental Protocols
The following protocols illustrate the selective reactivity of this compound.
Protocol 1: Selective Cyanation at the Iodo Position
This reaction demonstrates the preferential substitution at the C-I position, converting the iodide to a nitrile while preserving the bromide. This protocol is adapted from a documented procedure.[14]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv., 17.0 mmol, 5.8 g) and copper(I) cyanide (CuCN) (1.2 equiv., 20.4 mmol, 1.82 g).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 60 mL).
-
Reaction: Heat the mixture in an oil bath to 60°C and stir for 2 hours.
-
Work-up: Cool the reaction to room temperature. Extract the product with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with an aqueous solution of ferrous sulfate (FeSO₄) (2 x 50 mL) to remove residual cyanide, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3) to yield Methyl 4-bromo-2-cyanobenzoate as a white solid (yield: 90%).[14]
Protocol 2: Selective Sonogashira Coupling at the Iodo Position
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[15] This representative protocol outlines the selective coupling of a terminal alkyne at the iodo position.[16]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (2-5 mol%).
-
Reagent Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1-1.2 equiv.).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction's higher reactivity at the C-I bond typically allows for mild conditions, preserving the C-Br bond.[11] Monitor by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 4-bromo-2-(alkynyl)benzoate product.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for precision synthesis. The orthogonal reactivity of its carbon-iodine and carbon-bromine bonds provides chemists with a reliable method for sequential molecular elaboration. This capability is critical in the rational design of novel pharmaceuticals, organic electronics, and other advanced materials where precise control over the final structure is paramount to function. As the demand for complex, highly functionalized molecules continues to grow, the strategic importance of versatile building blocks like this compound in the synthetic chemist's arsenal will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1093418-75-7 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Synthonix, Inc > 1093418-75-7 | this compound [synthonix.com]
- 6. This compound,1093418-75-7-Amadis Chemical [amadischem.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 9. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. 1093418-75-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structure, Bonding, and Application of Methyl 4-bromo-2-iodobenzoate in Modern Drug Discovery
Abstract
Methyl 4-bromo-2-iodobenzoate is a halogenated aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique 1,2,4-trisubstituted pattern, featuring two distinct and highly polarizable halogens—bromine and iodine—offers a fascinating case study in molecular architecture and non-covalent interactions. This guide provides a comprehensive analysis of the compound's structural and bonding characteristics, with a special focus on the principles of halogen bonding. We will explore its synthesis, detailed spectroscopic characterization, and its strategic importance as a versatile scaffold in the rational design of targeted therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the nuanced properties of polyhalogenated synthons.
Introduction: The Strategic Value of a Polyhalogenated Scaffold
In the landscape of drug discovery and development, the rational design of small molecules with high target affinity and specificity is paramount.[1] Halogenated organic compounds have emerged as indispensable tools in this endeavor, not merely as synthetic intermediates but as active participants in modulating biological activity.[2] this compound (CAS No. 1093418-75-7) represents a sophisticated building block, whose utility stems from the precise placement of its functional groups.[3]
The presence of both a bromine and an iodine atom on the same aromatic ring provides two key advantages:
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Differential Reactivity: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for sequential and site-selective synthetic modifications. This enables the construction of complex molecular libraries from a single, versatile scaffold.[4]
-
Hierarchical Non-Covalent Interactions: Iodine and bromine are both potent halogen bond donors. The strength of this interaction scales with the polarizability of the halogen (I > Br > Cl > F), meaning the iodine at the C2 position can form strong, directional interactions with electron-rich atoms, a critical feature for enhancing ligand-protein binding affinity.[2]
This guide will dissect these features, beginning with the fundamental structure and bonding, proceeding to its synthesis and characterization, and concluding with its functional implications for the drug development professional.
Molecular Structure and Bonding: A Deeper Look
The physicochemical properties and reactivity of this compound are a direct consequence of its intricate electronic and steric landscape.
The Covalent Framework and Steric Considerations
The molecule consists of a central benzene ring substituted with a methyl ester group at C1, an iodine atom at C2, and a bromine atom at C4. The most significant steric interaction occurs between the bulky iodine atom and the adjacent methyl ester group. This ortho-substitution forces the ester group to twist out of the plane of the benzene ring to minimize van der Waals repulsion. This dihedral angle is a critical conformational feature that influences the molecule's overall shape and how it presents its binding epitopes to a target protein.
Electronic Effects and Resonance
The electronic nature of the ring is governed by the interplay between the inductive and resonance effects of its substituents.
-
Inductive Effect: The ester group and both halogen atoms are electronegative and exert a strong electron-withdrawing effect through the sigma bond framework, polarizing the C-X bonds and influencing the acidity of the aromatic protons.
-
Resonance Effect: The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[5] This donation of electron density partially offsets the inductive withdrawal and strengthens the carbon-halogen bonds, making them more robust than their alkyl halide counterparts.[5]
Halogen Bonding: A Key Intermolecular Force
A pivotal feature of this molecule's bonding portfolio is its capacity for halogen bonding. This is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom, known as a "σ-hole," is attracted to a Lewis base (e.g., an oxygen or nitrogen atom on a protein).[6]
The σ-hole arises on the halogen atom (X) opposite to the R-X covalent bond because the electron density is pulled towards the R group and to the sides of the halogen, leaving an electron-deficient cap.[6] The strength of the resulting halogen bond is influenced by two main factors:
-
Halogen Identity: The size and polarizability of the halogen are crucial. The larger the halogen, the larger and more positive the σ-hole. Consequently, iodine forms significantly stronger halogen bonds than bromine.[2] In this compound, the iodine atom is the primary and more potent halogen bond donor.
-
Ring Substitution: Electron-withdrawing groups on the aromatic ring enhance the positive character of the σ-hole, thereby strengthening the halogen bond.[2] The presence of the methyl ester and the bromine atom on the ring makes the iodine atom an even more effective halogen bond donor.
This interaction is increasingly recognized and exploited in medicinal chemistry to enhance the affinity and selectivity of drug candidates for their biological targets, often rivaling the strength of a classical hydrogen bond.[2]
Caption: Molecular structure highlighting the potential halogen bond from the iodine atom.
Synthesis and Strategic Derivatization
The synthesis of this compound can be achieved through established organic chemistry transformations. Its true value for drug development professionals, however, lies in its potential for selective functionalization.
A Representative Synthetic Protocol
A robust method for preparing this compound involves a Sandmeyer-type reaction starting from a commercially available aniline precursor. The following protocol illustrates this self-validating workflow.
Protocol: Synthesis via Diazotization-Iodination
-
Starting Material: Begin with Methyl 3-amino-4-bromobenzoate.
-
Diazotization:
-
Dissolve the starting material (1.0 eq) in a mixture of aqueous acid (e.g., H₂SO₄ or HCl) and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Stir for 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI, ~1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Causality: The low temperature for diazotization is essential because aryl diazonium salts are unstable at higher temperatures. The use of an iodide salt provides the nucleophile (I⁻) to displace the dinitrogen gas (N₂), which is an excellent leaving group, driving the reaction to completion.
Caption: Simplified workflow for the synthesis of this compound.
Utility in Drug Development: Site-Selective Cross-Coupling
The primary strategic value of this scaffold is the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond. This allows for a two-step diversification strategy:
-
Step 1 (C-I Coupling): React this compound with a boronic acid, alkyne, or amine under conditions that selectively activate the C-I bond, leaving the C-Br bond intact.
-
Step 2 (C-Br Coupling): Take the product from Step 1 and subject it to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br position.
This powerful approach enables the rapid synthesis of diverse chemical libraries with precise control over the substitution pattern, accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.[7][8]
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of any chemical entity in a research pipeline. Biophysical techniques provide the necessary data for this validation.[1]
Spectroscopic Data Summary
The following table summarizes the expected quantitative data for this compound based on analysis of its constituent parts and related structures.[9][10][11][12]
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | 3 signals in the 7.0 - 8.5 ppm range, complex splitting |
| Methyl Protons (-OCH₃) | Singlet, ~3.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |
| Methyl Carbon (-OCH₃) | ~52 ppm | |
| Aromatic Carbons | 6 signals, including C-I (~95-100 ppm) & C-Br (~120-125 ppm) | |
| IR Spec. | C=O Stretch (Ester) | Strong, sharp band at ~1725 cm⁻¹ |
| C-O Stretch (Ester) | Two bands in the 1100-1300 cm⁻¹ region | |
| Aromatic C=C Stretch | Bands in the 1400-1600 cm⁻¹ region | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 340 |
| Isotopic Pattern | Presence of M⁺ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br/⁸¹Br | |
| Key Fragment | Loss of OCH₃ (m/z ≈ 309) or COOCH₃ (m/z ≈ 281) |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for obtaining a high-quality infrared spectrum of a solid or liquid sample with minimal preparation.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Initiate the sample scan. The instrument's software will collect the data, perform a Fourier transform, and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands as detailed in the table above, paying special attention to the strong carbonyl (C=O) stretch around 1725 cm⁻¹, which confirms the presence of the ester functional group.
Conclusion: A Versatile Scaffold for Modern Chemistry
This compound is far more than a simple halogenated aromatic. Its structure is a carefully orchestrated arrangement of functional groups that provides chemists with a powerful toolkit for innovation. The steric and electronic features dictate its conformation, while its capacity for strong, directional halogen bonding offers a sophisticated mechanism for influencing molecular recognition events. For drug development professionals, its greatest asset is the differential reactivity of the C-I and C-Br bonds, which unlocks efficient, site-selective pathways for the synthesis of complex and diverse molecular architectures. A thorough understanding of these properties is key to fully exploiting this valuable scaffold in the ongoing quest for novel therapeutics and functional materials.
References
- 1. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Researchers test novel strategy to accelerate drug development [agencia.fapesp.br]
- 8. Levoglucosenone: Bio-Based Platform for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [m.chemicalbook.com]
- 11. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-iodobenzoate from 4-bromo-2-iodobenzoic acid
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of methyl 4-bromo-2-iodobenzoate from 4-bromo-2-iodobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. This document will delve into the chemical principles, detailed experimental protocols, and analytical characterization of the target compound.
Introduction and Strategic Overview
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. In the context of multi-step synthesis, this esterification serves to protect the carboxylic acid functionality or to modify the electronic and steric properties of the molecule for subsequent reactions. The synthesis of this compound from 4-bromo-2-iodobenzoic acid is often a key step in the construction of larger, more complex molecular architectures.
The primary and most direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide will focus on the practical application of Fischer esterification for the synthesis of this compound, while also briefly discussing alternative methodologies to provide a comprehensive perspective.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of both the reactant and the product is paramount for safe and effective synthesis.
Table 1: Physicochemical Properties of Reactants and Products
| Property | 4-bromo-2-iodobenzoic acid | This compound |
| CAS Number | 1133123-02-0[1] | 1093418-75-7[2] |
| Molecular Formula | C₇H₄BrIO₂[1][3] | C₈H₆BrIO₂ |
| Molecular Weight | 326.91 g/mol [1][3] | 340.94 g/mol |
| Appearance | Faint brown/beige crystalline powder[1] | Solid or semi-solid or lump or liquid |
| Solubility | Moderately soluble in polar solvents[1] | Information not readily available |
| Storage | General chemical storage | Keep in dark place, inert atmosphere, 2-8°C |
Safety Profile:
-
4-bromo-2-iodobenzoic acid: Halogenated aromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
This compound: This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is essential. This includes the use of appropriate PPE and working in a fume hood.[2]
The Core Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-driven process. The reaction of 4-bromo-2-iodobenzoic acid with methanol in the presence of a strong acid catalyst (typically sulfuric acid or hydrochloric acid) yields this compound and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, often serving as the solvent for the reaction.
Reaction Mechanism
The mechanism of Fischer esterification involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.
References
Physical properties of Methyl 4-bromo-2-iodobenzoate (melting point, boiling point)
An In-Depth Guide to the Physical Properties of Methyl 4-bromo-2-iodobenzoate for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ester with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the distinct reactivity of the bromo and iodo substituents, allowing for selective, stepwise functionalization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its effective use in a laboratory setting. These parameters govern purification strategies, inform reaction conditions, and serve as crucial benchmarks for assessing material purity.
This guide provides a detailed examination of the known physical properties of this compound. It moves beyond a simple recitation of values to offer a Senior Application Scientist's perspective on the practical implications of these properties and the rigorous experimental methodologies required for their accurate determination.
Core Physical and Chemical Properties
A precise characterization of a compound begins with its fundamental identifiers and physical constants. The data for this compound is summarized below. It is noteworthy that while a melting point is reported, a boiling point under atmospheric pressure is not commonly cited, likely due to the compound's high molecular weight and potential for thermal decomposition before boiling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1093418-75-7 | [1][2] |
| Molecular Formula | C₈H₆BrIO₂ | [1] |
| Molecular Weight | 340.94 g/mol | [1] |
| Physical Form | Solid, semi-solid, or liquid | |
| Melting Point | < 50 °C | [1] |
| Boiling Point | Not reported (likely decomposes) | N/A |
In-Depth Analysis I: The Melting Point
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. It is not a single temperature but a range, from the point at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. For a pure crystalline solid, this range is typically very narrow (0.5-1.0°C). The value reported for this compound, "< 50 °C", along with its description as a potential semi-solid, suggests that it may have a low melting point close to ambient temperature or that impurities can significantly affect its physical state[1].
Significance in Research
-
Criterion of Purity : The sharpness of the melting point range is a reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, which requires less energy to break apart. Consequently, impure samples exhibit both a depression of the melting point and a broadening of the melting range[3][4].
-
Identification : If a newly synthesized batch of a known compound is suspected to be that compound, its melting point can be compared to the literature value. A mixed melting point determination—mixing the unknown with an authentic sample—can confirm identity. If no depression is observed, the compounds are identical.
Experimental Protocol: Melting Point Determination via Capillary Method
The capillary method is the most common technique for determining melting points due to its simplicity and small sample requirement[5]. The protocol below describes the use of a modern digital melting point apparatus.
Methodology:
-
Sample Preparation : Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Capillary Tube Loading : Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run) : To save time, it is standard practice to first perform a rapid determination to find an approximate melting point[3]. Set the apparatus to heat quickly (e.g., 10-15 °C/min).
-
Accurate Determination : Allow the apparatus to cool significantly. Prepare a new sample and set the plateau temperature to at least 10-15 °C below the approximate melting point found in the initial run.
-
Slow Heating and Observation : Set the ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Recording the Range : Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are visible (T₁). Continue heating and record the temperature at which the last solid crystal disappears (T₂). The melting point is the range T₁ – T₂.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
In-Depth Analysis II: The Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[6]. At this temperature, the liquid undergoes bulk conversion to the vapor phase, observed as bubbling. For high-molecular-weight compounds like this compound, the energy required to achieve a vapor pressure of 1 atm is often high enough to cause decomposition. Therefore, a boiling point is typically determined under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure, or more commonly, it is not reported at all for non-volatile solids.
Significance in Research
-
Purification : Distillation is a primary method for purifying liquids. Simple distillation separates a volatile liquid from a non-volatile solute, while fractional distillation separates liquids with close boiling points[7].
-
Characterization : The boiling point is a characteristic physical property that can help identify a liquid compound[6]. However, it is more sensitive to pressure changes than the melting point is to impurities.
Experimental Protocol: Micro Boiling Point Determination
When only a small amount of sample is available, a micro boiling point determination is an effective technique[8].
Methodology:
-
Sample Preparation : Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10x75 mm).
-
Capillary Inversion : Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.
-
Apparatus Assembly : Attach the test tube to a thermometer with a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating : Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block)[8].
-
Observation : Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
Reaching the Boiling Point : As the temperature approaches the boiling point, the vapor pressure of the liquid will increase, and the stream of bubbles will become rapid and continuous.
-
Cooling and Measurement : Stop heating and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the last bubble collapses and liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point[8].
Conceptual Setup for Micro Boiling Point
Caption: Conceptual diagram of a micro boiling point setup.
Conclusion
The physical properties of this compound, particularly its low and potentially broad melting point, provide critical insights for the practicing scientist. This information dictates that purification via recrystallization must be carefully optimized and that purity should be rigorously assessed, as even small amounts of impurities can lead to significant changes in its physical state. The absence of a reported boiling point underscores the compound's limited volatility and probable thermal instability, guiding researchers to avoid high-temperature distillations at atmospheric pressure. Mastery of the experimental techniques detailed in this guide is essential for verifying the quality of starting materials and ensuring the reproducibility of synthetic outcomes in research and drug development.
References
- 1. 4-BroMo-2-iodo-benzoic acid Methyl ester | 1093418-75-7 [amp.chemicalbook.com]
- 2. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 5. westlab.com [westlab.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of chemical research and development. This guide is designed to provide a comprehensive technical overview of the expected spectroscopic data for Methyl 4-bromo-2-iodobenzoate. In the absence of readily available, published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only serves as a valuable predictive tool but also reinforces the fundamental understanding of structure-spectra correlations that are critical in the fields of chemical synthesis and drug discovery.
This guide is structured to be a self-validating system, where the principles of each spectroscopic technique are first explained, followed by a detailed prediction and interpretation of the corresponding spectrum for this compound. By explaining the causality behind expected spectral features, this document aims to equip researchers with the expertise to confidently identify and characterize this and similar halogenated aromatic compounds.
Molecular Structure and Properties
This compound is a dihalogenated aromatic ester. Its structure and key properties are fundamental to understanding its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | [1][2] |
| Molecular Weight | 339.86 g/mol | [1] |
| CAS Number | 1093418-75-7 | [3][4][5] |
| InChI Key | VAYKANWZAJRNOM-UHFFFAOYSA-N | [1] |
| Physical Form | Solid or semi-solid | |
| Purity (Typical) | ≥95% - 99% | [5] |
The strategic placement of the bromo and iodo substituents on the benzene ring, along with the methyl ester group, creates a unique electronic environment that will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure, we expect to see signals for the aromatic protons and the methyl ester protons.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| OCH₃ | ~3.9 | Singlet | N/A | The three equivalent protons of the methyl group are deshielded by the adjacent oxygen atom. This is a characteristic region for methyl esters. |
| H-3 | ~7.8 | Doublet | ~2 | This proton is ortho to the iodine atom and meta to the bromine atom. The deshielding effect of the ortho iodine will result in a downfield shift. It will be split into a doublet by the adjacent H-5 proton. |
| H-5 | ~7.6 | Doublet of Doublets | ~8, ~2 | This proton is ortho to the bromine atom and meta to the iodine atom. It will be split by both H-3 and H-6, resulting in a doublet of doublets. |
| H-6 | ~7.9 | Doublet | ~8 | This proton is ortho to the ester group and meta to the bromine atom. The electron-withdrawing nature of the ester group will cause a significant downfield shift. It will be split into a doublet by the adjacent H-5 proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Workflow for ¹H NMR Data Acquisition and Processing:
Caption: Workflow for NMR data acquisition.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be inequivalent and produce distinct signals.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| OCH₃ | ~52 | A typical chemical shift for a methyl ester carbon. |
| C=O | ~165 | The carbonyl carbon of the ester group is significantly deshielded. |
| C-1 | ~132 | The carbon attached to the ester group. |
| C-2 | ~95 | The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine. |
| C-3 | ~140 | This carbon is deshielded by the adjacent iodine atom. |
| C-4 | ~125 | The carbon attached to the bromine atom. |
| C-5 | ~131 | A typical aromatic C-H carbon in this environment. |
| C-6 | ~130 | A typical aromatic C-H carbon in this environment. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic for C-H bonds on a benzene ring. |
| ~2850-2960 | C-H stretch | Aliphatic C-H | Corresponding to the methyl group of the ester. |
| ~1720-1740 | C=O stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an ester. Data from methyl 4-bromo-2-methylbenzoate shows a C=O stretch at 1726 cm⁻¹[6]. |
| ~1250-1300 | C-O stretch | Ester C-O | A strong absorption corresponding to the stretching of the C-O single bond of the ester. |
| ~1450-1600 | C=C stretch | Aromatic Ring | Several bands of variable intensity are expected in this region due to the vibrations of the aromatic ring. |
| ~1000-1100 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration is expected in this region. |
| ~600-700 | C-I stretch | Aryl Iodide | The C-I stretching vibration is expected at lower wavenumbers. |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and collect a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for ATR-IR Data Acquisition:
References
- 1. PubChemLite - this compound (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Methyl 2-bromo-4-iodobenzoate (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]
- 3. 1093418-75-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound,1093418-75-7-Amadis Chemical [amadischem.com]
- 5. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. prepchem.com [prepchem.com]
The Strategic Utility of Methyl 4-bromo-2-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Leveraging Orthogonal Reactivity for Accelerated Drug Discovery: A Deep Dive into the Applications of Methyl 4-bromo-2-iodobenzoate
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable intermediate, offering a unique combination of functionalities that can be exploited to streamline the synthesis of novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the potential applications of this versatile compound, with a focus on its role in facilitating advanced cross-coupling strategies.
The Core Advantage: Differential Halogen Reactivity
The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-bromine (C-Br) bond.[1][2][3] This disparity in reactivity allows for selective, sequential functionalization of the aromatic ring, providing a powerful tool for the controlled and predictable assembly of complex molecular scaffolds.[4]
This "orthogonal" reactivity enables medicinal chemists to introduce different substituents at the 2- and 4-positions of the benzoic acid core in a stepwise manner. This level of control is crucial in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its pharmacological properties.
Key Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions
The unique structural and electronic properties of this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many approved drugs.[5][6] this compound can be strategically employed in sequential Suzuki couplings. The more reactive C-I bond can be selectively coupled with a boronic acid or ester, leaving the C-Br bond intact for a subsequent, different Suzuki coupling reaction. This approach allows for the efficient construction of complex, unsymmetrical biaryl compounds.[7]
For instance, a key intermediate in the synthesis of the anticancer agent Sonidegib is 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.[2] While not directly using this compound, the synthesis of this biphenyl core relies on a Suzuki reaction with a halogenated benzoic acid derivative, highlighting the importance of this class of intermediates.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8][9] The resulting arylalkyne motif is a key structural element in numerous pharmaceuticals.[8] The differential reactivity of this compound can be harnessed to first perform a Sonogashira coupling at the C-I position, followed by a different transformation at the C-Br position. This allows for the precise installation of alkynyl groups, which can act as rigid linkers or as precursors for further chemical modifications.
Case Study: A Potential Synthetic Route to Kinase and PARP Inhibitor Scaffolds
Table 1: Potential Sequential Cross-Coupling Strategy
| Step | Reaction Type | Reactive Site | Coupling Partner | Resulting Intermediate |
| 1 | Sonogashira Coupling | C-I | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Methyl 4-bromo-2-(alkynyl)benzoate |
| 2 | Suzuki-Miyaura Coupling | C-Br | Aryl or Heteroaryl Boronic Acid | Methyl 4-(aryl/heteroaryl)-2-(alkynyl)benzoate |
This di-substituted intermediate can then be further elaborated. The ester can be hydrolyzed to the corresponding carboxylic acid and coupled with an amine to form an amide, a common functional group in many inhibitors. The alkyne can also undergo various transformations, such as cyclization reactions, to build more complex heterocyclic systems.
Experimental Protocols: A Guide to Best Practices
The successful application of this compound in synthesis requires careful optimization of reaction conditions to ensure selectivity.
General Protocol for Selective Sonogashira Coupling
A typical procedure for the selective Sonogashira coupling at the C-I position would involve the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under an inert atmosphere.[9] To minimize the competing homo-coupling of the alkyne (Glaser coupling), it is crucial to use degassed solvents and maintain a strictly anaerobic environment.[14]
DOT Diagram: Workflow for Selective Sonogashira Coupling
Caption: Generalized workflow for a selective Sonogashira coupling reaction.
General Protocol for Subsequent Suzuki-Miyaura Coupling
Following the initial Sonogashira coupling, the resulting Methyl 4-bromo-2-(alkynyl)benzoate can be subjected to a Suzuki-Miyaura coupling at the C-Br position. This typically requires a different palladium catalyst and a base, with the reaction being heated to drive the coupling of the less reactive C-Br bond.[15][16][17]
DOT Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Conclusion
This compound represents a powerful and versatile building block for medicinal chemistry. Its key attribute of differential halogen reactivity allows for the strategic and controlled synthesis of complex, highly substituted aromatic compounds. By leveraging sequential cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, drug discovery teams can accelerate the exploration of chemical space and the optimization of lead candidates. As the demand for novel and effective therapeutics continues to grow, the strategic use of such intelligently designed intermediates will undoubtedly play an increasingly important role in the future of drug development.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 15. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 16. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methyl 4-bromo-2-iodobenzoate: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Trifunctionality
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Methyl 4-bromo-2-iodobenzoate (CAS No: 1093418-75-7) has emerged as a preeminent building block for the construction of complex, polysubstituted aromatic systems.[1] Its utility stems from a unique trifunctional architecture: a methyl ester and two distinct halogen atoms—iodine and bromine—at positions amenable to selective, sequential chemical transformations.
This guide, intended for professionals in chemical research and drug development, delves into the core reactivity, experimental protocols, and strategic applications of this versatile reagent. The central thesis is the exploitation of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a cornerstone of contemporary cross-coupling chemistry. This "orthogonality" allows chemists to meticulously build molecular complexity in a controlled, stepwise manner, a critical advantage in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1093418-75-7 | [1] |
| Molecular Formula | C₈H₆BrIO₂ | [1] |
| Molecular Weight | 340.94 g/mol | |
| Physical Form | Solid or semi-solid | |
| Purity | Typically ≥95-99% | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Safety and Handling: this compound is classified as toxic if swallowed and causes skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][3]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, rinse cautiously with water for at least 15 minutes.[1][4] If inhaled, move the person to fresh air.[4] If swallowed, do NOT induce vomiting and seek immediate medical attention.[1][3]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[1]
The Principle of Orthogonal Reactivity
The synthetic power of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, the rate of the often rate-determining oxidative addition step follows the reverse trend: C-I > C-Br > C-Cl.[5]
This reactivity hierarchy allows for the selective functionalization of the C-I bond under milder conditions (e.g., lower temperatures, less reactive catalysts) while leaving the more robust C-Br bond untouched. The resulting product, now bearing a new substituent at the 2-position and retaining the bromine at the 4-position, becomes a substrate for a second, distinct cross-coupling reaction under more forcing conditions. This sequential, site-selective approach is a powerful strategy for building molecular diversity from a single starting material.
References
Methodological & Application
Application Notes and Protocols: Navigating the Chemoselective Functionalization of Methyl 4-bromo-2-iodobenzoate at the 4-Position
Introduction: The Challenge of Inverting Reactivity
Methyl 4-bromo-2-iodobenzoate is a powerful synthetic intermediate, presenting two distinct halogen atoms for differential functionalization. In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the ability to selectively modify such scaffolds is paramount.[1][2] The core challenge lies in the inherent reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the aryl halide. This process is governed by the carbon-halogen bond dissociation energy, which results in a predictable reactivity trend: C-I > C-Br > C-Cl.[3][4][5]
Consequently, the C-I bond at the 2-position of this compound is kinetically favored for reaction, making selective functionalization at the less reactive C-Br bond at the 4-position a significant synthetic hurdle. This guide provides an in-depth exploration of advanced strategies and detailed protocols designed to overcome this natural reactivity bias, enabling researchers to confidently and selectively functionalize the 4-position.
Chapter 1: The Reactivity Landscape: Iodine vs. Bromine
To achieve selective functionalization, one must first understand the fundamental principles governing the reactivity of the two halogen sites.
1.1. Palladium-Catalyzed Cross-Coupling: The catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] The weaker C-I bond (approx. 278 kJ/mol) undergoes this step much more readily than the stronger C-Br bond (approx. 338 kJ/mol), making the 2-position the default site of reaction under standard conditions.[3][8]
1.2. Metal-Halogen Exchange: This reaction, commonly employing organolithium reagents, is also highly selective. The exchange rate is dictated by the stability of the resulting carbanion and the electrophilicity of the halogen. The trend for this reaction is also I > Br > Cl, meaning that reagents like n-butyllithium will preferentially react at the C-I bond.[9][10]
The diagram below illustrates this inherent kinetic preference, which must be overcome for C-4 functionalization.
Caption: Inherent reactivity of this compound.
Chapter 2: Strategies for Selective C-4 Functionalization
Overcoming the kinetic preference for reaction at the C-I bond requires carefully chosen methodologies. We will explore two primary strategies: a direct, single-step approach using specialized catalysts, and a robust, multi-step sequential approach.
2.1. Strategy A: Ligand-Controlled Palladium Catalysis
The most elegant approach to direct C-4 functionalization involves modulating the palladium catalyst's properties with specific ligands. Bulky, electron-rich phosphine ligands can alter the steric and electronic environment around the palladium center, effectively blocking the more sterically hindered 2-position (flanked by the ester and bromo groups) and promoting oxidative addition at the less hindered 4-position.[11] This strategy inverts the conventional chemoselectivity.
Caption: Workflow for Ligand-Controlled C-4 Arylation.
2.2. Strategy B: Sequential Functionalization via a Removable Placeholder
A highly reliable, albeit longer, alternative is to first leverage the high reactivity of the C-I bond, installing a temporary "placeholder" group. Once the 2-position is blocked, the C-Br bond at the 4-position is the only remaining site for cross-coupling. Following the successful functionalization of the 4-position, the placeholder group is selectively removed to yield the desired product. The trimethylsilyl (TMS) group, installed via a Sonogashira coupling, is an excellent choice for a placeholder due to its straightforward installation and mild removal conditions.[12][13]
Caption: Workflow for Sequential C-4 Functionalization.
Chapter 3: Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn. All palladium reagents are toxic and should be handled with care. Solvents should be anhydrous where specified.
Protocol 1: Ligand-Controlled Suzuki-Miyaura Coupling at the 4-Position
This protocol utilizes a sterically demanding ligand to favor reaction at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill the flask with inert gas (e.g., Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise Notes:
-
Causality of Ligand Choice: XPhos is a bulky, electron-rich Buchwald ligand.[14] Its steric hindrance is crucial for disfavoring the approach of the palladium complex to the already crowded 2-position, thereby promoting the selective oxidative addition at the 4-position.
-
Base Selection: K₃PO₄ is a strong, non-nucleophilic base that is effective in Suzuki couplings and is generally compatible with ester functionalities.[15]
-
Solvent: Anhydrous dioxane is a common high-boiling solvent for Suzuki reactions, capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.
Protocol 2: Sequential Functionalization of the 4-Position
This protocol first protects the 2-position via Sonogashira coupling, then functionalizes the 4-position, and finally deprotects.
Step 2A: Sonogashira Coupling with Trimethylsilylacetylene (Placeholder Installation)
Materials:
-
This compound (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is typically complete in 2-4 hours. Monitor by TLC.
-
After completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to isolate Intermediate 1: Methyl 4-bromo-2-((trimethylsilyl)ethynyl)benzoate .
Expertise Notes:
-
Chemoselectivity: This step exploits the high reactivity of the C-I bond. The Sonogashira reaction conditions are mild enough to leave the C-Br bond completely untouched.[12][16]
Step 2B: Suzuki Coupling of Intermediate 1 (C-4 Functionalization)
Materials:
-
Intermediate 1 (from Step 2A) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask, add Intermediate 1, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool to room temperature, and perform a standard aqueous workup with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield Intermediate 2: Methyl 4-aryl-2-((trimethylsilyl)ethynyl)benzoate .
Step 2C: Desilylation (Placeholder Removal)
Materials:
-
Intermediate 2 (from Step 2B) (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve Intermediate 2 in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the final Methyl 4-aryl-2-ethynylbenzoate product.
Expertise Notes:
-
Orthogonality: This three-step sequence is effective because the reaction conditions for each step are orthogonal, meaning they do not interfere with the functional groups required for subsequent steps. The TMS group is stable to Suzuki conditions but is selectively cleaved by a fluoride source like TBAF.
Chapter 4: Data Summary and Troubleshooting
The choice of protocol depends on the specific synthetic goals, such as step economy versus yield reliability.
| Protocol | Strategy | Key Reagents | Position Selectivity | Pros | Cons |
| 1 | Ligand-Controlled Coupling | Pd(OAc)₂ / XPhos | C-4 > C-2 | Single step, high atom economy. | Requires specialized, expensive ligand; optimization may be needed. |
| 2 | Sequential Functionalization | Pd(PPh₃)₂Cl₂, CuI; Pd(PPh₃)₄; TBAF | C-2 then C-4 | Highly reliable and predictable; uses standard reagents. | Three synthetic steps; lower overall yield and step economy. |
Troubleshooting:
-
Poor C-4 Selectivity in Protocol 1: If a mixture of 2- and 4-substituted products is observed, consider screening other bulky ligands (e.g., SPhos, RuPhos) or lowering the reaction temperature to increase the kinetic barrier for the C-I insertion.
-
Incomplete Reaction in Protocol 2B: If the Suzuki coupling stalls, ensure the palladium catalyst has not decomposed. Degassing the solvent and using fresh catalyst can be beneficial. A different base, such as K₃PO₄, may also improve results.
-
Incomplete Desilylation in Protocol 2C: If the TMS group is not fully cleaved, increase the amount of TBAF or the reaction time. Alternatively, using K₂CO₃ in methanol is another effective method for desilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 4-bromo-2-iodobenzoate
Introduction: Unlocking Sequential Functionalization with Methyl 4-bromo-2-iodobenzoate
For researchers, scientists, and professionals in drug development, the ability to perform sequential and site-selective modifications on aromatic scaffolds is a cornerstone of modern synthetic chemistry. This compound is a uniquely valuable building block, engineered for precisely this purpose. Its dihalogenated structure, featuring both an iodide and a bromide, allows for a programmed, stepwise introduction of different functionalities through palladium-catalyzed cross-coupling reactions.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity dictates the chemoselectivity of the initial and often rate-determining step in the catalytic cycle: oxidative addition to a palladium(0) complex.[1] Under carefully controlled conditions, the Pd(0) catalyst will preferentially insert into the C-I bond, leaving the C-Br bond untouched and available for a subsequent, distinct cross-coupling reaction. This inherent reactivity profile enables the synthesis of complex, multi-substituted aromatic compounds from a single, readily available starting material.[1][2]
This guide provides an in-depth exploration of the mechanistic principles and field-proven protocols for leveraging this compound in several pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
The Principle of Chemoselective Activation
The foundation of selective cross-coupling with dihaloarenes is the difference in bond dissociation energies of the carbon-halogen bonds, which translates to different rates of oxidative addition. The reactivity trend is generally I > Br > Cl.[1] This principle allows for a predictable, stepwise functionalization of this compound.
References
Application Notes & Protocols: Step-by-Step Synthesis of Biaryl Compounds from Methyl 4-bromo-2-iodobenzoate
Abstract
This document provides a comprehensive guide for the synthesis of complex biaryl compounds utilizing Methyl 4-bromo-2-iodobenzoate as a versatile starting material. Biaryl scaffolds are fundamental structural motifs in a vast range of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of two different halogen atoms on the starting aromatic ring allows for sequential, site-selective cross-coupling reactions. This guide details the scientific principles underpinning this chemoselectivity and provides robust, step-by-step protocols for palladium-catalyzed Suzuki-Miyaura coupling reactions. It is intended for researchers, scientists, and professionals in drug development seeking to construct elaborate molecular architectures with precision and efficiency.
Scientific Foundation: The Principle of Chemoselective Cross-Coupling
The successful stepwise functionalization of this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The propensity of an aryl halide to undergo this step is inversely related to the strength of the carbon-halogen bond.
The established order of reactivity for aryl halides is: I > Br > Cl > F .[2][3]
This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the palladium catalyst. This inherent difference allows for precise control, enabling selective coupling at the C-I position under milder conditions while leaving the more robust C-Br bond untouched for a subsequent, distinct coupling event.[4] By carefully tuning reaction parameters such as temperature, catalyst, and ligand, a researcher can orchestrate a sequence of reactions to build complex, unsymmetrical biaryl structures from a single, readily available precursor.
Synthetic Strategy: A Two-Stage Workflow
The synthesis of a disubstituted biaryl from this compound is executed in a two-stage process. The first stage exploits the high reactivity of the C-I bond, followed by a second coupling at the less reactive C-Br position.
Diagram 1: Two-stage workflow for sequential biaryl synthesis.
Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, demonstrating high functional group tolerance, making it ideal for this synthetic sequence.[5][6][7]
Protocol 1: Selective Coupling at the 2-Position (C-I Bond)
This protocol is optimized for the selective reaction at the more reactive carbon-iodine bond.
Reaction Scheme: (Illustrative scheme showing this compound reacting with Ar¹-B(OH)₂ to form Methyl 4-bromo-2-(Ar¹)-benzoate)
Materials:
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 354.93 | 1.0 | 355 mg |
| Arylboronic Acid (Ar¹-B(OH)₂) | Variable | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 (3 mol%) | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Degassing solvents by sparging with an inert gas for 15-20 minutes prior to use is critical to prevent catalyst oxidation.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-bromo-2-arylbenzoate intermediate.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for coupling aryl iodides under relatively mild conditions.[6]
-
Base & Solvent: A base is essential for activating the boronic acid in the transmetalation step.[6] Potassium carbonate is a cost-effective choice, and the dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.[5]
-
Temperature: 80 °C is typically sufficient to promote the reaction at the C-I bond without significantly activating the more stable C-Br bond, thus ensuring high selectivity.[4]
Protocol 2: Coupling at the 4-Position (C-Br Bond)
This protocol uses the product from Protocol 1 and employs slightly more forcing conditions to activate the less reactive carbon-bromine bond.
Reaction Scheme: (Illustrative scheme showing Methyl 4-bromo-2-(Ar¹)-benzoate reacting with Ar²-B(OH)₂ to form Methyl 4-(Ar²)-2-(Ar¹)-benzoate)
Materials:
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Methyl 4-bromo-2-arylbenzoate | Variable | 1.0 | 1.0 mmol |
| Arylboronic Acid (Ar²-B(OH)₂) | Variable | 1.5 | 1.5 mmol |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.05 (5 mol%) | 11.2 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 0.10 (10 mol%) | 41.1 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg |
| Toluene | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the Methyl 4-bromo-2-arylbenzoate intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Couplings involving aryl bromides may require longer reaction times (12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined in Protocol 1.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos forms a highly active catalytic species in situ.[8] Such ligands are known to promote the oxidative addition of less reactive aryl bromides and even chlorides.[8]
-
Base: Potassium phosphate is a stronger base than potassium carbonate, which can facilitate the often-sluggish transmetalation step with less reactive coupling partners.
-
Temperature: A higher temperature is required to provide the necessary activation energy for the oxidative addition to the stronger C-Br bond.
Visualization of the Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][5]
Summary of Conditions and Troubleshooting
| Parameter | Stage 1 (C-I Coupling) | Stage 2 (C-Br Coupling) | Rationale & Troubleshooting Tips |
| Aryl Halide | Aryl Iodide | Aryl Bromide | C-I bond is weaker and more reactive.[2][4] |
| Temperature | 80 °C | 100-110 °C | Higher energy is needed to activate the C-Br bond. If Stage 1 is sluggish, temperature can be slightly increased, but monitor for loss of selectivity. |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Bulky, electron-rich ligands like SPhos are superior for activating aryl bromides.[8] If Stage 2 fails, screen other ligands (e.g., XPhos, RuPhos). |
| Base | K₂CO₃ | K₃PO₄ | A stronger base may be needed for the second coupling. Cs₂CO₃ is another powerful but more expensive alternative. |
| Common Issues | Low Selectivity: Reaction at C-Br occurs. | No Reaction: C-Br bond is unreactive. | Solution: Lower the temperature in Stage 1. Ensure catalyst is active (not oxidized). For Stage 2, increase temperature, use a more active catalyst system, or screen different solvents. |
| Homocoupling: Boronic acid dimerizes. | Dehalogenation: Bromine is removed. | Solution: Ensure a strictly inert atmosphere. Use a slight excess of boronic acid. For dehalogenation, ensure the base is not excessively strong or consider a different solvent. |
Conclusion
This compound is an exceptionally useful building block for the programmed synthesis of highly substituted biaryl compounds. The predictable and significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a reliable, two-stage, site-selective functionalization strategy. By employing the robust and well-understood Suzuki-Miyaura cross-coupling reaction and carefully selecting the reaction conditions for each step, researchers can access complex molecular architectures that are crucial for the advancement of pharmaceutical and materials science. The protocols provided herein serve as a validated starting point for the synthesis of a diverse library of biaryl compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Sonogashira Coupling of Methyl 4-bromo-2-iodobenzoate
Abstract & Application Overview
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-bromo-2-iodobenzoate as a versatile building block in Sonogashira coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique opportunity for selective, sequential functionalization.[3][4] By carefully controlling reaction conditions, one can achieve high-yield mono-alkynylation at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This stepwise approach is invaluable for the synthesis of complex, multi-substituted aromatic compounds, which are key scaffolds in pharmaceuticals and advanced materials.[1]
This document outlines the mechanistic principles governing this selectivity, provides optimized protocols for achieving mono-alkynylation, discusses critical reaction parameters, and offers a troubleshooting guide for common challenges.
Mechanistic Basis for Selectivity
The success of a selective Sonogashira coupling on a dihalogenated substrate like this compound hinges on the disparate reactivity of the two halogen substituents. The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][5]
The rate-determining step for selectivity is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The general reactivity trend for aryl halides in this step is: C-I > C-OTf > C-Br >> C-Cl .[1][4][7] This trend is governed by the bond dissociation energies of the carbon-halogen bonds; the C-I bond is significantly weaker than the C-Br bond, thus requiring a lower activation energy for cleavage by the palladium center. By employing mild reaction conditions, such as room temperature, the catalytic system possesses sufficient energy to activate the C-I bond without disturbing the more robust C-Br bond.[3][8]
Caption: The Sonogashira catalytic cycles. Selectivity is achieved at the oxidative addition step.
Key Parameters for Optimal Selectivity
Achieving exclusive mono-alkynylation at the C-2 (iodo) position requires careful optimization of several experimental variables.
-
Catalyst System:
-
Palladium Source: Standard precatalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are highly effective. Pd(PPh₃)₂Cl₂ is often preferred due to its greater air stability.[5]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst, used to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7][9] While essential for rapid reaction at lower temperatures, its concentration should be minimized to prevent alkyne homo-coupling (Glaser coupling).[10]
-
Ligands: For this selective transformation, the standard triphenylphosphine (PPh₃) provided with the precatalyst is generally sufficient. The use of highly electron-rich or bulky ligands, often employed to activate less reactive aryl bromides or chlorides, should be avoided as they may lead to undesired reactivity at the C-Br position.[6][8]
-
-
Reaction Temperature: This is the most critical parameter for controlling selectivity. Running the reaction at room temperature (20-25 °C) provides a sufficient thermal window to activate the C-I bond while leaving the C-Br bond untouched.[1][3] Elevated temperatures (>40 °C) significantly increase the risk of di-substitution.[11]
-
Base and Solvent:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[11] It is often used in excess and can sometimes serve as a co-solvent.
-
Solvent: Anhydrous, degassed solvents are crucial for preventing catalyst deactivation and side reactions. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices for their ability to dissolve both the organic substrates and the catalyst complexes.[7][12]
-
Table 1: Summary of Optimized Conditions for Selective Mono-alkynylation
| Parameter | Recommended Condition | Rationale & Remarks |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.2 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 1-3 mol% |
| Cu Co-catalyst | CuI | 0.5-2 mol% |
| Base | Et₃N or DIPEA | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous, Degassed THF or DMF | Sufficient to dissolve reagents |
| Temperature | 20 - 25 °C (Room Temp.) | Crucial for selectivity. Higher temps risk C-Br activation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homo-coupling and catalyst degradation.[10] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling at the C-2 (Iodo) Position
This protocol describes the selective coupling of a terminal alkyne to the C-2 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed THF (5 mL)
-
Standard glassware (Schlenk flask or oven-dried round-bottom flask with septum)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) via syringe, followed by triethylamine (3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.[3]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired Methyl 4-bromo-2-(alkynyl)benzoate.
Caption: A generalized workflow for selective Sonogashira coupling.
Protocol 2: Subsequent Coupling at the C-4 (Bromo) Position
The product from Protocol 1, Methyl 4-bromo-2-(alkynyl)benzoate, can be used in a second cross-coupling reaction. Since the C-Br bond is less reactive, more forcing conditions are typically required for a subsequent Sonogashira coupling.
Key Modifications from Protocol 1:
-
Temperature: The reaction temperature will need to be elevated, typically to 60-100 °C, to facilitate the oxidative addition at the C-Br bond.[11][12]
-
Catalyst/Ligand: While Pd(PPh₃)₂Cl₂ may still work, a more active catalyst system, potentially with a ligand like dppf, might be beneficial for achieving a reasonable reaction rate.[6][12]
-
Reaction Time: Expect longer reaction times compared to the C-I coupling.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
-
Problem: Low or No Conversion.
-
Cause: The palladium catalyst may be inactive, or reagents (especially the solvent and base) may contain water or oxygen.
-
Solution: Use a fresh batch of palladium catalyst.[6] Ensure all solvents and the amine base are anhydrous and have been properly degassed. Re-verify that the reaction setup is under a strictly inert atmosphere.
-
-
Problem: Formation of Di-substituted Product.
-
Cause: The reaction temperature is too high, providing enough energy to activate the C-Br bond.
-
Solution: Ensure the reaction is run at or below room temperature.[8] If necessary, use an ice bath to maintain a consistent temperature. Reducing the catalyst loading may also help.
-
-
Problem: Significant Homo-coupling (Glaser Product).
-
Cause: This side reaction is mediated by the copper co-catalyst and promoted by the presence of oxygen.[10]
-
Solution: The most effective solution is to rigorously exclude oxygen from the reaction through multiple evacuate/backfill cycles or by sparging solvents with argon.[10] Using the minimum effective concentration of CuI can also suppress this pathway. For particularly sensitive substrates, a copper-free Sonogashira protocol may be required, though this often necessitates higher temperatures or more specialized ligands.[13]
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
The Strategic Utility of Methyl 4-bromo-2-iodobenzoate in Advanced OLED Material Synthesis
Introduction: The Architectural Advantage of Dihalogenated Scaffolds in OLEDs
In the landscape of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of the materials within the emissive and charge-transport layers.[1] The precise assembly of these complex, extended π-conjugated systems demands a synthetic strategy that is both robust and highly controlled. Halogenated aromatic compounds are indispensable tools in this endeavor, serving as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2][3]
Methyl 4-bromo-2-iodobenzoate emerges as a particularly strategic precursor for OLED material synthesis. Its dihalogenated nature, featuring two different halogens with distinct reactivities, permits a sequential and regioselective functionalization. This attribute is paramount for the rational design of sophisticated molecules such as Thermally Activated Delayed Fluorescence (TADF) emitters, host materials, and hole-transport materials (HTMs), where discrete molecular domains must be introduced in a controlled, stepwise manner.[3][4]
The core principle lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[5][6] This allows for selective reaction at the 2-position (iodine) under milder conditions, while the more robust C-Br bond at the 4-position remains intact for a subsequent, different coupling reaction under more forcing conditions. This application note provides a detailed guide to leveraging this chemoselectivity in the synthesis of advanced OLED materials.
Core Concept: Sequential Cross-Coupling Workflow
The primary application of this compound is in sequential cross-coupling reactions. This workflow allows for the introduction of two different molecular fragments at the 2- and 4-positions of the benzoate ring. This is particularly useful for constructing donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures common in TADF emitters, or for building complex, asymmetric host and transport materials.[3][4]
Figure 1: A generalized workflow for the sequential functionalization of this compound.
Application Protocol 1: Synthesis of a Biaryl Precursor via Sequential Suzuki-Miyaura Coupling
This protocol details a representative synthesis of a di-aryl-substituted benzoate, a common core structure in OLED host and emitter materials. The first Suzuki-Miyaura coupling is performed selectively at the C-I bond, followed by a second coupling at the C-Br bond.
Part A: Selective Suzuki-Miyaura Coupling at the C-I Bond
This step leverages the high reactivity of the C-I bond to couple an arylboronic acid under relatively mild conditions.
Reaction Scheme: (Self-generated image, not from search results)
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| This compound | 1.0 | Starting Material |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 1.2 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Toluene/Ethanol/Water (4:1:1) | - | Solvent System |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.03 mmol). Then, add the degassed solvent mixture (10 mL).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 4-bromo-2-phenylbenzoate, can be purified by column chromatography on silica gel.[6][7]
Part B: Suzuki-Miyaura Coupling at the C-Br Bond
The less reactive C-Br bond of the intermediate from Part A now requires a more robust catalytic system and potentially higher temperatures to proceed efficiently.
Reaction Scheme: (Self-generated image, not from search results)
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| Methyl 4-bromo-2-arylbenzoate (from Part A) | 1.0 | Starting Material |
| Second Arylboronic Acid (e.g., 9H-Carbazole-9-yl)phenylboronic acid | 1.2 | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | 0.05 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 | Base |
| 1,4-Dioxane/Water (5:1) | - | Solvent System |
Step-by-Step Methodology:
-
Reaction Setup: In a procedure similar to Part A, combine the Methyl 4-bromo-2-arylbenzoate (1.0 mmol), the second arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a Schlenk flask.
-
Inert Atmosphere: Establish an inert atmosphere as previously described.
-
Catalyst and Solvent Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 mmol) and the degassed 1,4-dioxane/water solvent mixture (12 mL).
-
Reaction: Heat the mixture to a higher temperature, typically 100-110°C, with vigorous stirring. Monitor the reaction until completion (typically 12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Part A to isolate the final di-aryl-substituted product.[3][6]
Application Protocol 2: Orthogonal Synthesis via Sonogashira and Buchwald-Hartwig Amination
This protocol demonstrates the synthesis of a D-π-A type structure, where an alkyne (π-spacer) is first introduced at the 2-position, followed by the installation of a donor amine group at the 4-position. This is a common strategy for building TADF emitters.
Figure 2: Orthogonal synthesis workflow for a Donor-π-Acceptor molecule.
Part A: Sonogashira Coupling at the C-I Bond
Rationale: The Sonogashira reaction is highly effective for coupling terminal alkynes with aryl iodides. The standard Pd/Cu co-catalyst system works efficiently at or near room temperature for the C-I bond.[7][8]
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| This compound | 1.0 | Starting Material |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 0.02 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.01 | Co-catalyst |
| Triethylamine (Et₃N) | 2.0 | Base/Solvent |
| Tetrahydrofuran (THF) | - | Co-solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-bromobenzoate intermediate.[7]
Part B: Buchwald-Hartwig Amination at the C-Br Bond
Rationale: With the 2-position functionalized, the remaining C-Br bond can be used to install a nitrogen-based donor group, such as a carbazole or a diarylamine, which are common components in hole-transport and emissive materials.[3][4]
Materials:
| Reagent | Molar Equiv. | Purpose |
|---|---|---|
| 2-Alkynyl-4-bromobenzoate (from Part A) | 1.0 | Starting Material |
| Amine (e.g., Carbazole) | 1.2 | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 0.02 | Catalyst Precursor |
| Xantphos | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Toluene | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-alkynyl-4-bromobenzoate (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110°C with stirring for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with toluene, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex organic materials for OLEDs. Its key advantage lies in the differential reactivity of its two carbon-halogen bonds, enabling chemists to perform sequential, regioselective cross-coupling reactions. This allows for the precise and controlled construction of advanced molecular architectures, such as the donor-acceptor systems often required for high-efficiency TADF emitters or the bulky, amorphous structures needed for stable host and hole-transport layers. The protocols outlined here provide a foundational strategy that can be adapted with a wide variety of boronic acids, alkynes, and amines to generate vast libraries of novel materials for next-generation displays and solid-state lighting.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel carbazole/fluorene hybrids: host materials for blue phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Chemoselective Stille Coupling of Methyl 4-bromo-2-iodobenzoate
Abstract: This document provides an in-depth guide for researchers on performing a chemoselective Stille cross-coupling reaction using Methyl 4-bromo-2-iodobenzoate. The protocol leverages the differential reactivity of aryl halides to selectively form a carbon-carbon bond at the C-I position while preserving the C-Br bond for subsequent synthetic transformations. We will explore the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, discuss critical parameters, and offer insights for troubleshooting. This guide is intended for chemists in academic and industrial research, particularly those involved in the synthesis of complex organic molecules and drug development.
Introduction: The Strategic Advantage of Stille Coupling
The palladium-catalyzed Stille cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[1][2] The reaction's power lies in its ability to couple organostannane reagents with a variety of organic electrophiles, including aryl, vinyl, or acyl halides and triflates.[3][4] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, which often allows for its application late in a synthetic sequence without the need for extensive protecting group strategies.[5][6]
The substrate of focus, this compound, presents a unique opportunity for selective functionalization. The carbon-iodine bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the more stable carbon-bromine bond.[1][4] This inherent difference in reactivity allows for a highly chemoselective coupling at the 2-position, yielding a product that retains a bromine handle at the 4-position, ready for further diversification through subsequent cross-coupling reactions or other transformations.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst or used directly as a complex like Pd(PPh₃)₄.[4] This species undergoes oxidative addition into the most reactive carbon-halide bond of the electrophile. For this compound, this occurs selectively at the C-I bond to form a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step of the cycle.[2] The organostannane reagent coordinates to the palladium center and transfers its organic group (R') in exchange for the halide, forming a new Pd(II) complex and a trialkyltin halide byproduct.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R-R') from the palladium center. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane.
Materials and Equipment
-
Reagents: this compound, organostannane (e.g., tributyl(vinyl)stannane), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), anhydrous solvent (e.g., Toluene or DMF), potassium fluoride (KF), ethyl acetate, hexanes, deionized water, brine.
-
Equipment: Schlenk flask or round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas supply (Argon or Nitrogen) with manifold (Schlenk line), syringes and needles, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
Reagent Table (Example for a 1.0 mmol Scale Reaction)
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mg/mL) |
| This compound | Aryl Halide | 354.91 | 1.0 | 355 mg |
| Tributyl(vinyl)stannane | Organostannane | 317.09 | 1.1 - 1.2 | ~0.36 mL |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.02 - 0.05 | 23 - 58 mg |
| Anhydrous Toluene | Solvent | - | - | 5 - 10 mL |
Note: The exact amount of the organostannane may vary based on its purity and density. It is often used in slight excess to drive the reaction to completion.
Step-by-Step Procedure
A. Reaction Setup (Under Inert Atmosphere)
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) or by flame-drying under vacuum and allowed to cool under a stream of inert gas.
-
Add Solids: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Purge with Inert Gas: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Add Solvent: Add anhydrous, degassed toluene (or DMF) via syringe. Degas the solvent by bubbling argon through it for at least 30 minutes prior to use.
-
Add Organostannane: Add the organostannane reagent (1.1-1.2 eq) to the stirring solution via syringe.
B. Reaction Execution
-
Heating: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C for toluene or DMF).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
C. Workup and Purification
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Tin Removal: Dilute the reaction mixture with ethyl acetate. To remove the toxic tributyltin iodide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Key Parameters and Considerations
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄: A reliable Pd(0) source, used directly.[4] Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) and Pd(II) precatalysts that require a ligand. Often more air-stable and cost-effective.[4][8] |
| Ligand | PPh₃ (Triphenylphosphine): The most common ligand. AsPh₃ (Triphenylarsine): Can sometimes accelerate the rate-limiting transmetalation step. Bulky/Electron-Rich Phosphines (e.g., XPhos): Can improve efficiency for less reactive substrates. |
| Solvent | Toluene, Dioxane: Non-polar aprotic solvents, good for many Stille couplings. DMF, NMP: Polar aprotic solvents, can increase reaction rates due to better stabilization of intermediates. Must be rigorously dried. |
| Additives | Cu(I) Iodide: Can accelerate the transmetalation step, particularly with less reactive stannanes.[9] LiCl: Can facilitate the reaction by forming more reactive organostannane species or by aiding in the dissociation of ligands from the palladium center. |
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst was not exposed to air/moisture. Use freshly opened or properly stored catalyst.
-
Insufficient Heat: The reaction may require higher temperatures or longer reaction times.
-
Wet Reagents/Solvent: Water can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous.
-
-
Formation of Side Products:
-
Homocoupling of Stannane: This can occur if the transmetalation is slow. The addition of CuI can sometimes mitigate this.
-
Protodestannylation: Trace acid can lead to the replacement of the tin group with a hydrogen. Ensure glassware is clean and solvents are neutral.
-
-
Difficulty Removing Tin Byproducts:
Conclusion
The chemoselective Stille coupling of this compound is a powerful synthetic tool that provides access to disubstituted benzene rings with orthogonal handles for further functionalization. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere and using anhydrous reagents, researchers can achieve high yields of the desired product. The protocol outlined in this document serves as a robust starting point for the synthesis of a wide range of valuable chemical intermediates.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
Mastering Regioselectivity in Suzuki Couplings of Dihalogenated Benzoates: An Application Guide
Introduction: The Strategic Importance of Regiocontrolled Arylation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of substituted aromatic frameworks is paramount. Dihalogenated benzoates are invaluable building blocks, offering two reactive handles for sequential functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a dominant tool for forging carbon-carbon bonds due to its mild conditions and exceptional functional group tolerance.[1][2] However, the challenge with dihalogenated substrates lies in achieving regioselectivity—the ability to selectively functionalize one halogen over the other. This control is critical in drug discovery and development, where specific isomers of a molecule can exhibit vastly different pharmacological profiles.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and practical applications of regioselective Suzuki-Miyaura reactions on dihalogenated benzoates. We will move beyond simple protocols to explore the underlying mechanistic principles that govern selectivity, empowering you to make informed decisions in your synthetic endeavors.
The Heart of Selectivity: Mechanistic Considerations
The regioselectivity of a Suzuki-Miyaura coupling on a dihalogenated arene is primarily determined in the initial, often rate-determining, oxidative addition step.[5][6] In this step, the palladium(0) catalyst inserts into one of the carbon-halogen (C-X) bonds. Several factors influence which C-X bond reacts preferentially.
Inherent Reactivity of Halogens
For dihalogenated benzoates containing different halogens (e.g., bromo-chloro- or iodo-bromo-), the inherent reactivity of the halogens is the primary determinant of selectivity. The bond dissociation energy of the C-X bond plays a crucial role, with weaker bonds being more susceptible to oxidative addition. The established order of reactivity is:
C-I > C-OTf > C-Br >> C-Cl [7]
This predictable reactivity allows for the selective coupling at the more reactive halogen, leaving the less reactive one available for subsequent transformations.
Electronic and Steric Effects
When the two halogens are identical (e.g., dibromo- or dichloro-), the regioselectivity is governed by more subtle electronic and steric effects within the substrate.
-
Electronic Effects: The electron density at the carbon atom of the C-X bond influences the rate of oxidative addition. Electron-deficient positions are generally more reactive. The ester group of the benzoate is an electron-withdrawing group, which deactivates the aromatic ring. The positions ortho and para to the ester are more electron-deficient than the meta position.
-
Steric Hindrance: The steric environment around the C-X bond can significantly impact the ability of the bulky palladium-ligand complex to approach and insert into the bond. Less sterically hindered positions are generally favored for oxidative addition.
The interplay of these effects can be complex. For instance, in 2,4-dihalobenzoates, the C4 position is electronically activated (para to the ester), while the C2 position is also electronically activated (ortho to the ester) but more sterically hindered. The choice of catalyst and reaction conditions can tip the balance in favor of one position over the other.
Catalyst-Controlled Regioselectivity: The Power of Ligand Design
The most powerful strategy for achieving high regioselectivity, especially when inherent substrate biases are weak, is through "catalyst control."[8] The ligands coordinated to the palladium center are not mere spectators; they actively shape the steric and electronic properties of the catalyst, thereby dictating which C-X bond it will preferentially activate.[5][9]
Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][10] By tuning the steric bulk and electronic character of the phosphine ligand, one can engineer a catalyst that is highly selective for a specific position on the dihalogenated benzoate.
Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Guide: Reaction Conditions and Protocols
The successful execution of a regioselective Suzuki-Miyaura coupling hinges on the careful selection and optimization of several key parameters.
Key Reaction Parameters
| Parameter | Role and Considerations | Common Choices |
| Palladium Source | The precursor to the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |
| Ligand | Crucial for regioselectivity. Modulates the steric and electronic properties of the catalyst. | Bulky phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃Bidentate phosphines: dppf |
| Base | Activates the boronic acid for transmetalation. | K₃PO₄, K₂CO₃, Cs₂CO₃, KF |
| Solvent | Solubilizes reactants and influences reaction kinetics. Often a mixture with water. | Toluene, Dioxane, THF, DMF |
| Temperature | Affects reaction rate and catalyst stability. | Room temperature to 120 °C |
Experimental Workflow for Ligand Screening
When developing a new regioselective Suzuki coupling, a systematic screening of ligands is often the most effective approach.
Caption: A general experimental workflow for ligand screening to optimize regioselectivity.
Protocols for Regioselective Suzuki Coupling of Dihalogenated Benzoates
The following protocols are provided as a starting point and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Selective Coupling at the 4-Position of Methyl 2,4-Dichlorobenzoate
This protocol is adapted from literature procedures demonstrating high selectivity for the more electronically activated and less hindered C4 position.
-
Materials:
-
Methyl 2,4-dichlorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (5:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2,4-dichlorobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-chloro-4-arylbenzoate.
-
Protocol 2: Selective Coupling at the More Reactive Halogen of Methyl 2-Bromo-4-chlorobenzoate
This protocol leverages the inherent reactivity difference between bromine and chlorine to achieve selective coupling at the C-Br bond.
-
Materials:
-
Methyl 2-bromo-4-chlorobenzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
-
Procedure:
-
In a reaction vessel, combine methyl 2-bromo-4-chlorobenzoate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the mixture under a positive pressure of inert gas.
-
Heat the reaction to 80-90 °C for 4-12 hours, monitoring by TLC or LC-MS.[11]
-
After cooling, perform an aqueous workup as described in Protocol 1.[12]
-
Purify the crude product by column chromatography to isolate methyl 2-aryl-4-chlorobenzoate.[13]
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity | Suboptimal ligand choice; reaction temperature too high. | Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos). Lower the reaction temperature. |
| Low Yield/No Reaction | Inactive catalyst; inefficient base; poor quality boronic acid. | Use a fresh palladium source. Try a stronger base (e.g., Cs₂CO₃). Use a boronate ester instead of the boronic acid. |
| Dehalogenation | Presence of protic impurities; catalyst deactivation pathway. | Ensure anhydrous solvents and reagents. Use a milder base. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst choice. | Thoroughly degas the reaction mixture. Use a different palladium precatalyst. |
Conclusion: A Powerful Tool for Molecular Construction
The regioselective Suzuki-Miyaura coupling of dihalogenated benzoates is a powerful and versatile strategy for the synthesis of complex, differentially functionalized aromatic compounds. By understanding the fundamental principles of halogen reactivity, steric and electronic effects, and, most importantly, the profound influence of ligand choice, chemists can unlock the full potential of these valuable building blocks. The protocols and guidelines presented here provide a solid foundation for the development of highly selective and efficient transformations, paving the way for innovations in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-iodobenzoate. As a di-halogenated aryl ester with significant steric hindrance around the C-I bond, this substrate presents unique challenges that require careful optimization to achieve high yield and selectivity.
This document provides in-depth, field-proven insights to help you navigate these challenges, moving from common problems to robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common issues encountered during the Suzuki coupling of this compound.
Question 1: My primary goal is selective coupling at the iodine position. What are the most critical factors to control?
Answer: Achieving high chemoselectivity is paramount with this substrate. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond, making it the preferred site for oxidative addition by the palladium catalyst.[1][2][3] To exploit this reactivity difference and maximize selectivity for C-I coupling, consider these critical factors:
-
Catalyst Choice: A standard, reliable catalyst like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often sufficient for activating the highly reactive C-I bond without significantly disturbing the C-Br bond under controlled conditions.[1][4] Using overly active catalyst systems with highly electron-rich, bulky phosphine ligands at elevated temperatures can sometimes lead to a loss of selectivity.
-
Reaction Temperature: Lower reaction temperatures (e.g., 70-80 °C) are highly recommended.[3] This provides enough energy to activate the C-I bond while remaining below the higher activation energy required for C-Br bond cleavage. Surprisingly, some studies have shown that aryl iodides can be less reactive than bromides at very low temperatures (~50 °C) with Pd/PPh₃ systems, so finding the optimal temperature is key.[5]
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Prolonged reaction times, especially after the consumption of the starting material, can increase the risk of side reactions, including slow coupling at the bromine position.
Question 2: I'm getting a low yield, and my starting material is not fully consumed. What are the likely causes?
Answer: A stalled reaction or low conversion often points to issues with the catalyst's activity or the reaction environment.[6][7] Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[8][9] Inadequate degassing of solvents and failure to maintain a strictly inert nitrogen or argon atmosphere is a primary cause of catalyst death.
-
Ligand Choice for a Hindered Substrate: The methyl ester group ortho to the iodine atom introduces steric hindrance.[10][11] While PPh₃ is a good starting point, it may not be optimal if the reaction is sluggish.
-
Base and Solvent Incompatibility: The base is critical for activating the boronic acid in the transmetalation step.[14][15] If the base is not sufficiently soluble or strong enough, the catalytic cycle will halt.
Question 3: I'm observing significant byproducts, particularly protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a destructive side reaction that consumes your nucleophile and lowers the yield.[12] It is often promoted by excess water or overly strong bases.
-
Optimize the Base: While a base is necessary, its strength and type matter. Strong hydroxide bases are known to accelerate protodeboronation.[12]
-
Control Water Content: While many Suzuki protocols benefit from a small amount of water to help solubilize the base, too much can provide a proton source for protodeboronation.
-
Solution: Use anhydrous solvents and add a controlled amount of degassed water (e.g., a 4:1 or 5:1 organic solvent to water ratio). Ensure your boronic acid is dry and stored properly.
-
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[12] They act as a "slow-release" source of the active boronic acid under the reaction conditions.
Question 4: My reaction is complete, but purification is difficult due to closely running spots on TLC. What are these impurities?
Answer: Closely running spots often indicate byproducts with polarities similar to your product.[6] The most common culprits in a Suzuki reaction are:
-
Homocoupled Boronic Acid: Your boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen or inefficient transmetalation.
-
Dehalogenated Starting Material: The starting material can be reduced, replacing the iodine or bromine with a hydrogen.[9]
-
Residual Starting Material: Incomplete conversion will lead to leftover starting material.
Solution:
-
Reaction Optimization: The best way to avoid purification issues is to run a clean reaction. Re-evaluate your catalyst system, base, and inert atmosphere protocol to minimize byproduct formation.
-
Purification Strategy: If byproducts are unavoidable, a careful purification strategy is needed.
-
Acid-Base Wash: If the homocoupled boronic acid byproduct is present and contains a free boronic acid group, an aqueous basic wash (e.g., with dilute NaOH) during the workup can help remove it.
-
Chromatography: Use a high-quality silica gel for flash column chromatography. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) can improve the separation of closely running spots.
-
Data Presentation: Condition Screening for Selectivity
Optimizing a Suzuki coupling often requires screening several parameters. The table below summarizes expected outcomes when varying key components for the selective coupling of this compound with a generic arylboronic acid.
| Parameter | Condition A (Standard) | Condition B (Enhanced Activity) | Condition C (For Difficult Substrates) | Expected Outcome & Rationale |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source for reactive iodides. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that require a ligand to form the active Pd(0) species in situ.[18][19] |
| Ligand | - (included in catalyst) | PPh₃ (8 mol%) | SPhos (6 mol%) | PPh₃ is a standard, effective ligand. SPhos is a bulky, electron-rich Buchwald ligand designed to accelerate oxidative addition and reductive elimination for sterically hindered or less reactive substrates.[12][13] |
| Base | K₂CO₃ (2 equiv) | K₂CO₃ (2 equiv) | K₃PO₄ (2.5 equiv) | K₂CO₃ is a mild and effective base. K₃PO₄ is a stronger, non-hydroxide base that can be beneficial for sluggish reactions or to avoid protodeboronation.[12][15][16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) | The choice of solvent can influence reaction rates and selectivity.[20][21][22] Dioxane and Toluene are common choices. The water ratio is critical for base solubility and preventing side reactions.[23] |
| Temperature | 80 °C | 90 °C | 100 °C | Higher temperatures increase reaction rates but may decrease selectivity by promoting unwanted coupling at the C-Br bond. Start with milder conditions.[3] |
| Selectivity | High | Good to High | Moderate to Good | Condition A is optimized for selectivity. Conditions B and C use more active systems that may slightly erode selectivity in favor of higher conversion rates. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The mechanism for the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[17][24][25]
Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is essential for identifying and resolving the root cause.
Caption: A decision tree for systematically troubleshooting low-yielding reactions.
Experimental Protocol: Selective Suzuki Coupling
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-2 position (iodide) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), powder, dried (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup:
-
Establish Inert Atmosphere:
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.[26]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.[8][26][28]
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[17][29]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. byjus.com [byjus.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. m.youtube.com [m.youtube.com]
Purification techniques for Methyl 4-bromo-2-iodobenzoate reaction products
Technical Support Center: Purification of Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this critical chemical intermediate. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, focusing on the underlying causes and practical solutions.
Q1: My crude product is a dark-colored solid or oil. What causes this, and how can I decolorize it?
A1: The dark coloration, typically brown or purple, is often due to the presence of residual iodine (I₂) from the synthesis, which is a common byproduct, especially in Sandmeyer-type reactions.[1] Additionally, light or air sensitivity can lead to the formation of colored impurities.[2]
-
Causality: Iodine is a potent chromophore. Its presence, even in trace amounts, can impart significant color to the product. Decomposition products can also be colored.
-
Solution:
-
Aqueous Wash: During the initial workup, after extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1][2] This reducing agent will convert the colored I₂ into colorless iodide ions (I⁻), which are then partitioned into the aqueous layer.
-
Activated Charcoal: If the color persists after the aqueous wash, you can use activated charcoal during recrystallization. Add a small amount of charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Be aware that excessive use of charcoal can also lead to a reduction in the yield of your desired product.[3]
-
Q2: I'm having difficulty separating my desired product from what appears to be an isomeric impurity. How can I improve this separation?
A2: The synthesis of this compound can sometimes lead to the formation of positional isomers, such as Methyl 3-bromo-4-iodobenzoate or Methyl 5-bromo-2-iodobenzoate.[4][5][6] These isomers often have very similar physical properties, making separation by simple recrystallization challenging.
-
Causality: Isomers possess the same molecular formula but different structural arrangements. This leads to subtle differences in polarity, which can be exploited for separation.
-
Solution: Column Chromatography
-
Technique: Flash column chromatography using silica gel is the most effective method for separating isomers with differing polarities.[2][7]
-
Solvent System (Eluent): The key to a successful separation is selecting the right eluent. Given the relatively non-polar nature of the target compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate.
-
Optimization: Begin with a low polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity if the product does not elute. Monitor the separation of the isomers using Thin-Layer Chromatography (TLC) to find the optimal solvent ratio that provides the best separation between the spots corresponding to the different isomers.
-
Q3: During recrystallization, my product "oils out" instead of forming crystals. What is causing this and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often due to a high concentration of impurities or the solution cooling too rapidly.[3]
-
Causality: Impurities can depress the melting point of the product, leading to the formation of a liquid phase (the oil) instead of a solid crystalline lattice.
-
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides time for the crystal lattice to form correctly.
-
Solvent Selection: You may be using a solvent in which the compound is too soluble. Try a different solvent or a mixed solvent system. A good solvent for recrystallization is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3]
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[3]
-
Reduce Solvent: If too much solvent was used, gently heat the solution to evaporate some of the solvent to achieve saturation, then allow it to cool again.[3]
-
Q4: My final product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.
-
Causality: Impurities disrupt the crystal lattice of the solid, which lowers and broadens the melting point range.
-
Solution: The presence of a broad melting point indicates that further purification is necessary. Re-purify the product using the most appropriate technique based on the suspected impurities. If isomeric impurities are suspected, column chromatography is recommended. If minor impurities are the issue, a second recrystallization may be sufficient.[3] The reported melting point for the similar Methyl 5-bromo-2-iodobenzoate is 45-49°C, and for this compound is <50°C, which can serve as a reference.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound? A1: The two most effective and commonly used purification techniques are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities, such as starting materials or isomers.[2][7] Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound that is already relatively pure.[2]
Q2: How can I monitor the progress of my purification? A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for a rapid qualitative assessment of the purity of your fractions during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization.[2] For a final purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are essential.[9][10][11]
Q3: What is a good starting solvent system for TLC analysis? A3: A good starting point for a TLC eluent is a mixture of a non-polar solvent and a slightly more polar one. For this compound, a system of 9:1 Hexanes:Ethyl Acetate is a reasonable starting point.[7] You can adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, which generally provides the best separation.
Q4: How should the purified this compound be stored? A4: To maintain its purity and prevent degradation, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon).[8] This is particularly important as halogenated aromatic compounds can be sensitive to light.[2]
Data Presentation & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | |
| Molecular Weight | 340.94 g/mol | |
| Physical Form | Solid or semi-solid | |
| Melting Point | <50 °C | [8] |
| Storage Temperature | 2-8°C, protect from light | [8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.
Step 1: Eluent Selection
-
Determine the optimal eluent system by running TLC plates with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the target compound.
Step 2: Column Packing
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Ensure the bed is uniform and free of air bubbles.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
Step 4: Elution and Fraction Collection
-
Add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin eluting the sample.
-
Collect fractions in separate test tubes.
Step 5: Fraction Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure product. Spot each fraction on a TLC plate and elute with the same solvent system used for the column.
-
Visualize the spots using a UV lamp, as aromatic compounds are typically UV-active.[12]
Step 6: Solvent Removal
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the procedure for purifying this compound by recrystallization.
Step 1: Solvent Selection
-
Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents to screen include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate.[3][13]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
Step 4: Crystallization
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
Step 5: Isolation
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
Step 6: Drying
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 1093418-75-7 [sigmaaldrich.com]
- 9. 1093418-75-7|this compound|BLD Pharm [bldpharm.com]
- 10. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Coupling Reactions with Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving the dihalogenated substrate, Methyl 4-bromo-2-iodobenzoate. Our focus is to move beyond generic advice and address the unique challenges posed by the differential reactivity of the C-I and C-Br bonds on this molecule.
Core Principle: Understanding Chemoselectivity
The primary challenge in coupling reactions with this compound is controlling which halogen participates in the reaction. The reactivity of an aryl halide in the crucial oxidative addition step of the catalytic cycle is dictated by the carbon-halogen bond dissociation energy.[1] This results in a well-established reactivity trend:
C–I > C–Br >> C–Cl
This inherent difference is the key to achieving selective functionalization. The carbon-iodine bond at the C-2 position is significantly more reactive and will preferentially undergo oxidative addition to a Pd(0) catalyst under milder conditions than the carbon-bromo bond at the C-4 position.[1][2] Exploiting this reactivity gap is fundamental to troubleshooting and achieving the desired synthetic outcome.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This guide is structured to address specific experimental failures. We will diagnose the problem, explain the underlying chemical principles, and provide actionable protocols.
Q1: My reaction is not working at all. I'm only recovering my starting material. What should I check first?
This is a common and frustrating issue, often pointing to a fundamental problem with the catalyst's activity or the reaction environment. A systematic check is the most efficient way to diagnose the root cause.
// Catalyst Path pd_source [label="Is the Pd Pre-catalyst fresh?\n(e.g., Pd(OAc)₂, Pd₂(dba)₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_ox [label="Are phosphine ligands\noxidized? (Store under inert gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Is in situ reduction of Pd(II) to\nactive Pd(0) failing?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_cat [label="Solution: Use fresh catalyst/ligand.\nConsider a pre-formed Pd(0) catalyst\n(e.g., Pd(PPh₃)₄).", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagent Path solvent_degas [label="Are solvents anhydrous\nand properly degassed?", fillcolor="#F1F3F4", fontcolor="#202124"]; base_qual [label="Is the base anhydrous and of\nhigh purity? Is it soluble?", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity [label="Could trace metal impurities in\nreagents be poisoning the catalyst?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagent [label="Solution: Use fresh, high-purity,\nanhydrous/degassed reagents.\nVerify base solubility.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Environment Path inert_atmo [label="Is the inert atmosphere (Ar/N₂)\nrigorously maintained?", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Is the temperature too low for\noxidative addition?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_env [label="Solution: Improve degassing technique.\nIncrementally increase temperature.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cat_check [label=" Check 1"]; start -> reagent_check [label=" Check 2"]; start -> env_check [label=" Check 3"];
cat_check -> pd_source; cat_check -> ligand_ox; cat_check -> activation; activation -> solution_cat;
reagent_check -> solvent_degas; reagent_check -> base_qual; reagent_check -> impurity; impurity -> solution_reagent;
env_check -> inert_atmo; env_check -> temp; temp -> solution_env; } dot Caption: Systematic workflow for diagnosing a complete reaction failure.
In-Depth Analysis:
-
Catalyst Inactivity : The most common culprit. Many reactions use a Pd(II) precatalyst (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3][4] If this reduction is inefficient, the reaction will not start. Phosphine ligands are also highly susceptible to oxidation if not handled under an inert atmosphere.[5]
-
Oxygen Contamination : The active Pd(0) catalyst can be readily oxidized to inactive Pd(II) by trace oxygen, completely halting the catalytic cycle.[5] Solvents must be rigorously degassed, and the reaction should be run under a positive pressure of an inert gas like Argon or Nitrogen.
-
Reagent Purity : Trace impurities in your reagents or solvents can act as catalyst poisons.[6][7][8] Water in solvents can interfere with bases and promote side reactions. Ensure all reagents are of high purity and solvents are anhydrous.
Q2: I'm trying to perform a selective reaction at the C-2 (iodo) position, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
This is a problem of controlling the inherent reactivity. While the C-I bond is more reactive, if the reaction conditions are too harsh or the reaction is run for too long, the less reactive C-Br bond will begin to react as well.
Causality:
-
High Temperature: Elevated temperatures provide the necessary activation energy to overcome the higher bond strength of the C-Br bond, leading to a loss of selectivity.
-
Highly Active Catalyst System: Using a very active catalyst/ligand combination, often necessary for activating aryl chlorides, may be too reactive for this substrate and can readily activate the C-Br bond.[9][10]
-
Prolonged Reaction Time: Once the C-I coupling is complete, continued heating will eventually drive the C-Br coupling.
Solutions for Enhancing C-I Selectivity:
| Parameter | Recommendation for C-I Selectivity | Rationale |
| Temperature | Start at room temperature and increase incrementally. Often, 40-80 °C is sufficient. | Minimizes the energy input, preventing the activation of the stronger C-Br bond. |
| Catalyst | Use a standard, less reactive catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃. | Avoids overly active systems that can overcome the C-Br activation barrier.[11] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. | Prevents the secondary coupling at the C-4 (bromo) position from occurring after the initial reaction is complete.[12] |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling partner. | Ensures the more reactive C-I site is consumed quickly and completely. |
Q3: I have successfully performed the first coupling at the C-2 (iodo) position. Now, I can't get the second coupling at the C-4 (bromo) position to work. What should I change?
This is the inverse problem of Q2. The C-Br bond is significantly less reactive, and the steric bulk and electronic changes from the newly introduced group at the C-2 position can further deactivate it. You must now intensify your reaction conditions.
Causality:
-
Insufficient Energy: The conditions used for the C-I coupling are likely too mild to promote oxidative addition at the more robust C-Br bond.
-
Catalyst/Ligand Mismatch: Standard phosphine ligands like PPh₃ may not be electron-rich enough to promote the difficult oxidative addition of the C-Br bond, especially on an electron-deficient ring.[9]
-
Base Choice: A stronger or more soluble base may be required to facilitate the transmetalation step with the less reactive substrate.[13]
Solutions for Activating the C-Br Bond:
| Parameter | Recommendation for C-Br Activation | Rationale |
| Temperature | Increase to a higher range, typically 100-120 °C. | Provides the necessary activation energy for the oxidative addition of the C-Br bond.[3] |
| Catalyst/Ligand | Switch to a more active catalytic system. Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst. | These advanced ligands accelerate the rate-limiting oxidative addition step for less reactive aryl halides.[9][10] |
| Base | Use a stronger base like K₃PO₄ or Cs₂CO₃. | These bases are more effective at promoting the transmetalation step, which can become rate-limiting in challenging couplings.[13] |
| Solvent | Use higher-boiling point aprotic polar solvents like 1,4-dioxane, DMF, or NMP. | These solvents can solubilize reagents better and are stable at the higher temperatures required for the reaction.[14] |
Protocols for Sequential Cross-Coupling
Here are detailed, step-by-step protocols for a sequential Suzuki-Miyaura coupling, first at the C-I position and then at the C-Br position.
Protocol 1: Selective Suzuki-Miyaura Coupling at C-2 (Iodo)
Methodology:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[15][16]
-
Reaction : Heat the mixture to 80 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Work-up : Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at C-4 (Bromo)
-
Reaction Setup : To an oven-dried Schlenk flask, add the purified mono-coupled product from Protocol 1 (1.0 mmol), the second arylboronic acid (1.5 mmol), and a stronger base like powdered potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere : Repeat the evacuation and backfill cycle with Argon three times.
-
Catalyst and Solvent Addition : Add a Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%). Under positive Argon pressure, add 10 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction : Heat the mixture to 100-110 °C and stir vigorously.
-
Monitoring : This reaction will likely be slower. Monitor every 4-6 hours by LC-MS until the starting material is consumed.
-
Work-up and Purification : Follow the same work-up and purification procedure as described in Protocol 1.
FAQ: Analytical Monitoring
Q4: How can I effectively monitor the progress of my reaction to avoid side products or incomplete conversion?
Effective reaction monitoring is crucial for troubleshooting and optimization. Relying on a single endpoint after 24 hours is inefficient.
-
Thin-Layer Chromatography (TLC): The fastest and most straightforward method. It allows you to qualitatively visualize the consumption of your starting material and the appearance of the product. Use a UV lamp to see the aromatic spots. A co-spot (a lane with both the reaction mixture and the starting material) is essential for accurate identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides information on the relative amounts of starting material, product, and potential side products (like homocoupled or protodeboronated species), along with their mass-to-charge ratio.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for this type of reaction. It is suitable for a wider range of compounds than GC-MS and is ideal for tracking the disappearance of the starting material and the appearance of both the mono- and di-substituted products in real-time.[17]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a small aliquot from the reaction (and removing the palladium catalyst by filtering through a small plug of silica) allows for quantitative analysis. You can integrate characteristic peaks for the starting material and product to determine the reaction conversion.[17]
By implementing these troubleshooting strategies and understanding the core chemical principles of selectivity, researchers can more effectively navigate the challenges of working with polyhalogenated substrates like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Catalyst Selection for Efficient Reaction of Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-iodobenzoate. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of achieving efficient and selective cross-coupling reactions with this versatile dihalogenated substrate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for reactions involving this compound?
Catalyst selection is paramount because this compound possesses two different halogen atoms (iodine and bromine) with distinct reactivities. The primary challenge and opportunity lie in achieving chemoselectivity—preferentially reacting at one halogen site while leaving the other untouched. The choice of palladium catalyst, and particularly the ancillary ligands, directly influences which C-X bond is activated, the rate of reaction, and the suppression of side products.[1] An improperly chosen catalyst system can lead to a mixture of products, including mono-iodide substitution, mono-bromide substitution, and di-substitution, complicating purification and lowering the yield of the desired compound.
Q2: Between the C-I and C-Br bonds, which is more reactive in palladium-catalyzed cross-coupling?
The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[2] This difference in reactivity is fundamental to designing selective syntheses. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[3][4] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it easier for the palladium(0) catalyst to insert into the C-I bond.[5]
Q3: What are the most common cross-coupling reactions performed selectively on this substrate?
Given the high reactivity of the C-I bond, a variety of palladium-catalyzed cross-coupling reactions can be performed selectively at the 2-position. These include:
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form C-C bonds.[6]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, crucial for synthesizing conjugated systems.[7][8]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.[9][10]
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.[11]
Q4: How can I achieve selective mono-functionalization at the C-I position?
To achieve high selectivity for reaction at the C-I bond, the key is to use reaction conditions that are mild enough to activate the C-I bond without activating the more robust C-Br bond. This can be accomplished by:
-
Controlling Temperature: Running the reaction at or near room temperature is often sufficient for C-I coupling and helps prevent C-Br activation.[4]
-
Choosing the Right Catalyst System: Standard, less reactive palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective. For more challenging couplings, using a well-defined catalyst with a specific ligand can enhance reactivity at the C-I bond while maintaining selectivity.[12]
-
Reaction Time: Monitoring the reaction and stopping it once the starting material is consumed can prevent the slower reaction at the C-Br bond from occurring.
Q5: Is it possible to perform a second, different coupling reaction at the C-Br position?
Absolutely. The differential reactivity of the two halogen sites makes this compound an excellent substrate for sequential or iterative cross-coupling.[13] After the first coupling reaction at the C-I position, the resulting product (e.g., Methyl 4-bromo-2-alkynylbenzoate) can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to functionalize the C-Br bond. This powerful strategy allows for the synthesis of complex, non-symmetrical molecules from a single starting material.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
Low or no yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming or may be deactivated.
-
Solution: Use a palladium pre-catalyst that readily forms the active Pd(0) species. Ensure your catalyst has not degraded during storage. If using a Pd(II) source like Pd(OAc)₂, ensure that the phosphine ligand is present in sufficient excess to act as a reductant or that other reducing agents are present.
-
-
Cause 2: Poor Reagent Quality or Solubility. Impurities in reagents or poor solubility can halt the reaction.[14]
-
Solution: Use high-purity reagents and ensure your boronic acid (for Suzuki) or other coupling partner is not degraded. If solubility is an issue, consider a different solvent system. For Suzuki reactions, co-solvents like THF, dioxane, or DMF are common.[14] Sometimes, gentle heating can improve solubility and reaction rates.
-
-
Cause 3: Sub-optimal Base or Solvent. The choice of base and solvent is critical and interdependent.
-
Solution: The base's strength and nature can significantly impact the reaction. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[16] Ensure the solvent is anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Problem 2: Poor Chemoselectivity
Q: I am observing significant formation of the di-substituted product instead of the desired mono-substituted product at the C-I position. How can I improve selectivity?
Poor selectivity is typically a result of the reaction conditions being too harsh, leading to the activation of the less reactive C-Br bond.
-
Cause 1: High Reaction Temperature. Elevated temperatures provide enough energy to overcome the higher activation barrier for C-Br bond cleavage.
-
Solution: Reduce the reaction temperature. Many selective C-I couplings can be performed at room temperature or slightly above (e.g., 40-50 °C). Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
-
-
Cause 2: Overly Active Catalyst. Highly active catalyst systems, especially those with very bulky and electron-rich ligands (e.g., certain Buchwald or NHC ligands), can be reactive enough to cleave both C-I and C-Br bonds.[17]
-
Solution: Switch to a less reactive catalyst system. For example, instead of a highly active Buchwald pre-catalyst, try a more "classic" system like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. This will decrease the overall reaction rate but significantly enhance selectivity.
-
-
Cause 3: Extended Reaction Time. Letting the reaction run for too long after the initial C-I coupling is complete will inevitably lead to the slower C-Br coupling.
-
Solution: Carefully monitor the reaction progress. Once the starting material is consumed and the mono-substituted product is formed, work up the reaction to prevent further conversion.
-
Problem 3: Significant Side Product Formation
Q: I am observing significant hydrodehalogenation (loss of iodine or bromine). How can I prevent this?
Hydrodehalogenation is a common side reaction where a hydrogen atom replaces the halogen. This is often mediated by a palladium-hydride (Pd-H) species.[15]
-
Cause 1: Inappropriate Base or Solvent. Strong alkoxide bases and protic solvents (like alcohols) can be sources of hydrides.[15]
-
Solution: Switch to a weaker, non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents like toluene, dioxane, or THF. If a co-solvent is needed, minimize its quantity.[18]
-
-
Cause 2: Presence of Water. While some Suzuki reactions require water, excess water can promote the formation of Pd-H species.
-
Solution: If running an anhydrous reaction, ensure all glassware, solvents, and reagents are rigorously dried. For aqueous systems, try varying the water ratio to find a balance that promotes the desired reaction without excessive dehalogenation.[15]
-
Q: My reaction is producing a lot of homocoupled byproducts. What can I do to minimize them?
Homocoupling (e.g., dimerization of the boronic acid in a Suzuki reaction) can compete with the desired cross-coupling, especially if the transmetalation step is slow.
-
Solution: Ensure the stoichiometry is correct and that the reagents are added in the proper order. Sometimes, changing the ligand or using a different base can alter the relative rates of the catalytic cycle steps, favoring cross-coupling over homocoupling. Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can sometimes promote homocoupling.
Problem 4: Substrate/Product Instability
Q: I am observing the hydrolysis of the methyl ester group on my starting material or product. How can I avoid this?
The methyl ester is susceptible to saponification (hydrolysis) under strongly basic conditions, especially in the presence of water.
-
Solution:
-
Use a Milder Base: Avoid strong hydroxide bases (NaOH, KOH). Instead, use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are generally less prone to causing ester hydrolysis.[14]
-
Use Anhydrous Conditions: Performing the reaction under anhydrous conditions will prevent water from participating in the hydrolysis. Solvents like toluene or anhydrous THF/dioxane are suitable.
-
Protecting Group Strategy: If basic conditions are unavoidable, consider replacing the methyl ester with a more robust ester, such as a tert-butyl ester, which is stable to base but can be removed later under acidic conditions.
-
Detailed Experimental Protocol
Example: Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol is designed to achieve high selectivity for coupling at the C-I position.[7][12]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion (disappearance of starting material), dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine salt.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Methyl 4-bromo-2-(phenylethynyl)benzoate.
Data and Visualizations
Table 1: Recommended Catalyst Systems for Selective Cross-Coupling Reactions
| Reaction Type | Target Halogen | Recommended Catalyst System | Base | Solvent | Temperature | Citation(s) |
| Sonogashira | C-I | PdCl₂(PPh₃)₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp | [7],[12] |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Room Temp - 60°C | [15],[6] |
| Buchwald-Hartwig | C-I | Pd₂(dba)₃ / XPhos | NaOtBu or LHMDS | Toluene or Dioxane | Room Temp - 80°C | [9],[16] |
| Sequential Suzuki | C-Br | Pd₂(dba)₃ / SPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80 - 110°C | [15],[13] |
Diagrams
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Caption: Troubleshooting Workflow for Low Yield in Selective Cross-Coupling.
References
- 1. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing dehalogenation of Methyl 4-bromo-2-iodobenzoate during reactions
A Guide to Preventing Dehalogenation and Achieving Selective Reactivity
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-iodobenzoate. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you navigate the challenges of working with this versatile but sensitive building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a cross-coupling reaction on this compound. Which halogen should react first?
A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck, oxidative addition of the palladium catalyst will occur selectively at the C-I bond.[1] This inherent difference in reactivity is the foundation for achieving chemoselective functionalization.
Q2: My reaction is producing significant amounts of Methyl 4-bromobenzoate and/or Methyl benzoate. What is happening?
A2: You are observing hydrodehalogenation, an undesired side reaction where the halogen atom (iodine or bromine) is replaced by a hydrogen atom.[2] The formation of Methyl 4-bromobenzoate indicates loss of the iodine, while the formation of Methyl benzoate indicates the loss of both halogens. This process consumes your starting material and reduces the yield of the desired product.[2][3]
Q3: What is the primary mechanism for this dehalogenation side reaction?
A3: In palladium-catalyzed reactions, the most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[3][4] This can be generated from various sources in your reaction, including amine bases, alcohol solvents, or even trace water.[4] This Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of the halogen with hydrogen.
Q4: How can I confirm that dehalogenation is the issue?
A4: You can identify the dehalogenated byproducts using standard analytical techniques:
-
TLC: The dehalogenated product will be less polar than your starting material.[2]
-
GC-MS: You will see peaks corresponding to the molecular weights of Methyl 4-bromobenzoate (M.W. 229.05) and/or Methyl benzoate (M.W. 136.15).[2]
-
¹H NMR: In the crude NMR, you will see new signals in the aromatic region, corresponding to the proton that has replaced the halogen.[2]
The Core Challenge: Selective Functionalization vs. Dehalogenation
This compound is a powerful synthetic intermediate precisely because of the differential reactivity of its two halogen atoms. The primary goal is to leverage this difference to perform a selective reaction at the C-I position while leaving the C-Br bond intact for a subsequent transformation. However, the high reactivity of the C-I bond also makes it susceptible to the undesired dehalogenation.
Figure 1. Structure of this compound
The key to success lies in choosing reaction conditions that favor the kinetics of the desired cross-coupling pathway over the competing dehalogenation pathway.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a systematic approach to diagnosing and solving dehalogenation issues in reactions like Suzuki, Sonogashira, and Heck couplings.
Problem: High Levels of Dehalogenated Byproduct (Methyl 4-bromobenzoate)
This is the most common issue, indicating that the reaction at the C-I position is failing and being replaced by a reduction. The root cause is that the rate of the dehalogenation side reaction is competitive with or faster than the desired cross-coupling.
| Parameter | Observation / Problem | Scientific Rationale | Recommended Action(s) |
| Ligand | The reaction is slow, and dehalogenation is high. | The ligand's role is to accelerate the key steps of the catalytic cycle. If transmetalation or reductive elimination is slow, the palladium-aryl intermediate has more time to encounter a Pd-H species.[3] Bulky, electron-rich ligands promote the final reductive elimination step, increasing the turnover of the desired product.[5] | Action: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes).[3][6] These are known to accelerate the desired coupling and suppress dehalogenation. |
| Base | Using strong, nucleophilic bases like NaOH, NaOMe, or NaOtBu. | Strong alkoxide bases can directly generate Pd-H species. Furthermore, very strong bases can promote other side reactions. Weaker, non-nucleophilic inorganic bases are generally safer for this purpose.[3] | Action: Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These provide sufficient basicity for the catalytic cycle without readily generating hydride species. |
| Solvent | Using protic solvents (e.g., alcohols) or hydridic solvents. | Alcohols and even water can act as hydride sources for the formation of Pd-H species, especially at elevated temperatures.[4] Aprotic solvents are generally preferred to minimize this pathway. | Action: Use aprotic solvents like dioxane, THF, or toluene.[3][7] If a co-solvent is needed for solubility, minimize the amount of the protic component and consider lower reaction temperatures. |
| Temperature | Running the reaction at very high temperatures (>100 °C) for extended periods. | While heat can increase the rate of the desired reaction, it also accelerates the rate of catalyst decomposition and the formation of Pd-H species, leading to more dehalogenation. | Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C). The C-I bond is highly reactive and may not require high heat. A lower temperature can often tip the kinetic balance in favor of the desired coupling. |
| Reagents | Boronic acid/ester is of poor quality or is sterically hindered. | If the transmetalation step is slow due to a poor-quality coupling partner or extreme steric hindrance, the palladium intermediate (Ar-Pd-I) will have a longer lifetime, increasing the probability of undergoing dehalogenation.[8] | Action: Ensure the coupling partner is pure and dry. If sterics are an issue, a more active catalyst system (ligand/precatalyst) may be required to accelerate the transmetalation step.[3] |
| Atmosphere | Inadequate degassing of the reaction mixture. | The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands, leading to side reactions, including homocoupling and potentially dehalogenation.[5] | Action: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3] |
Troubleshooting Workflow
When encountering dehalogenation, a logical, stepwise approach to optimization is crucial. The following workflow can guide your experimental design.
Validated Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed to achieve selective coupling at the C-2 (iodide) position while minimizing hydrodehalogenation.
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, add the Pd₂(dba)₃ and SPhos, and then add the anhydrous dioxane. Stir for 2-3 minutes to allow for pre-formation of the active catalyst.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Degas the reaction mixture by bubbling Argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Conditions for Purifying Methyl 4-bromo-2-iodobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 4-bromo-2-iodobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for successful column chromatography purification of these challenging compounds.
I. Understanding the Molecule: Key Considerations for Purification
This compound is a dihalogenated aromatic ester. Its purification by column chromatography requires careful consideration of its structural features:
-
Polarity: The ester group imparts moderate polarity, while the halogenated benzene ring is non-polar. This balance dictates the choice of stationary and mobile phases.
-
Halogen-π Interactions: The bromine and iodine atoms can engage in halogen-π interactions with aromatic rings, which can influence their retention behavior on certain stationary phases.[1]
-
Potential Impurities: Common impurities may include starting materials, regioisomers, or byproducts from the synthetic route, each with potentially similar polarities to the target compound.[2]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when purifying this compound derivatives.
Q1: What is a good starting point for a solvent system in column chromatography for this compound?
A1: Given the relatively non-polar nature of this compound, a good starting point for the eluent is a non-polar solvent like hexane or heptane, with a small percentage of a more polar solvent such as ethyl acetate or dichloromethane.[2][3] A typical starting system would be 9:1 hexane/ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.
Q2: My compound is not moving off the baseline on the TLC plate, even with 10% ethyl acetate in hexane. What should I do?
A2: If your compound is not moving, the eluent is not polar enough. You can gradually increase the proportion of the polar solvent (e.g., to 20% or 30% ethyl acetate). If the compound still shows very low mobility, consider switching to a more polar solvent system, such as dichloromethane/hexane or even dichloromethane with a small amount of methanol.[4]
Q3: I'm seeing significant peak tailing in my collected fractions. What could be the cause?
A3: Peak tailing for aromatic compounds can be due to several factors.[5] A primary cause is secondary interactions between the analyte and the silica gel stationary phase, particularly with acidic silanol groups.[5] Other causes can include column overload (injecting too much sample) or the presence of highly polar impurities.[5]
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[6]
-
Isocratic elution (constant solvent composition) is simpler and can be effective if the impurities are well-separated from your product on the TLC plate.[6][7]
-
Gradient elution (gradually increasing solvent polarity) is often better for complex mixtures where components have a wide range of polarities. It can help to sharpen peaks of later-eluting compounds and reduce overall run time.[8][9][10]
Q5: Can I use a different stationary phase other than silica gel?
A5: While silica gel is the most common stationary phase, alternatives can be beneficial, especially if you are facing issues like compound decomposition or irreversible adsorption.[11]
-
Alumina (neutral or basic): Can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[4]
-
Reversed-phase silica (C18): This is used with polar mobile phases (e.g., water/acetonitrile or water/methanol) and separates compounds based on hydrophobicity.[12] This can be a powerful technique if normal-phase chromatography is not providing adequate separation.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column overload. 3. Poorly packed column (channeling). | 1. Optimize Solvent System: Re-evaluate your TLC results. Aim for a solvent system that gives your product an Rf value of 0.2-0.35 and good separation from impurities. Consider trying a different solvent combination (e.g., toluene/ethyl acetate for aromatic compounds).[4] 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. If you are overloading the column, the separation efficiency will be significantly reduced.[13] 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[13] |
| Compound Stuck on the Column | 1. Eluent polarity is too low. 2. Compound decomposition on silica. 3. Irreversible adsorption. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[11] If necessary, switch to a stronger polar solvent. 2. Check for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking, your compound may be decomposing on the silica. Consider using a less acidic stationary phase like neutral alumina.[4][11] 3. Use Additives: For acidic compounds, adding a small amount of acetic acid to the mobile phase can sometimes help. For basic compounds, a small amount of triethylamine can be beneficial. |
| Product Elutes Too Quickly (in the solvent front) | 1. Eluent polarity is too high. | 1. Decrease Eluent Polarity: Start with a less polar solvent system. Your TLC should guide you to a system where the product has an appropriate Rf value. |
| Streaking of Compound on TLC and Column | 1. Sample is not fully dissolved when loaded. 2. Highly polar impurities are present. 3. Compound is acidic or basic. | 1. Dry Loading: If your compound has poor solubility in the eluent, consider a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent before carefully adding the dried powder to the top of your column.[14] 2. Pre-purification: Consider a simple filtration through a small plug of silica to remove highly polar impurities before running the main column. 3. pH Modification: As mentioned above, adding a small amount of acid or base to the mobile phase can improve the chromatography of ionizable compounds. |
| Crystallization of Compound on the Column | 1. The compound is highly concentrated and has low solubility in the eluent. | 1. Use a Wider Column: This will reduce the concentration of the compound band. 2. Modify the Solvent System: Find a solvent system where your compound has better solubility.[11] |
IV. Experimental Protocols & Methodologies
Protocol 1: Developing the Optimal Eluent System using TLC
-
Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three separate TLC plates.
-
Prepare developing chambers with different solvent systems of varying polarities (e.g., 95:5 Hexane:Ethyl Acetate, 90:10 Hexane:Ethyl Acetate, 80:20 Hexane:Ethyl Acetate).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate.
-
Visualize the plates under UV light.
-
The ideal solvent system will give your desired product an Rf value between 0.2 and 0.35, with clear separation from major impurities.[11]
Protocol 2: Column Packing and Sample Loading
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).[2]
-
Packing the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[13] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Carefully pipette this solution onto the top of the silica bed.[14]
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
-
-
Add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.
Workflow for Troubleshooting Poor Separation
Caption: Decision workflow for troubleshooting poor separation in column chromatography.
V. References
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: --INVALID-LINK--
-
Quensen, J. F., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 33(12), 2058-2063.
-
Restek. Guide to GC Column Selection and Optimizing Separations. Available from: --INVALID-LINK--
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Available from: --INVALID-LINK--
-
Sakai, N., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10573-10579.
-
Dolan, J. W., & Snyder, L. R. (2006). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1107(1-2), 1-14.
-
uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? Available from: --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available from: --INVALID-LINK--
-
Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene. Available from: --INVALID-LINK--
-
Shtykov, S. N., et al. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC, 29(1), 1-6.
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 174, 58-66.
-
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. Available from: --INVALID-LINK--
-
HPLC Troubleshooting. HPLC Troubleshooting. Available from: --INVALID-LINK--
-
Phenomenex. (2025). Stationary Phases in Gas Chromatography: Types and Key Insights. Available from: --INVALID-LINK--
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Available from: --INVALID-LINK--
-
Biotage. Successful Flash Chromatography. Available from: --INVALID-LINK--
-
Gjerde, D. T., & Fritz, J. S. (1981). Sodium and potassium benzoate and benzoic acid as eluents for ion chromatography. Analytical Chemistry, 53(14), 2324-2327.
-
Gjerde, D. T., Fritz, J. S., & Schmuckler, G. (1979). Anion chromatography with low-conductivity eluents. Ames Lab., IA (USA).
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2-bromo-4-iodobenzoate. Available from: --INVALID-LINK--
-
Apollo Scientific. This compound. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
ChemScene. Methyl 4-bromo-3-iodobenzoate. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. (2006). Determination of Benzoate in Liquid Food Products by Reagent-Free Ion Chromatography. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2-iodobenzoate. Available from: --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. Available from: --INVALID-LINK--
-
Amerigo Scientific. Methyl 3-bromo-4-iodobenzoate (97%). Available from: --INVALID-LINK--
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. biotage.com [biotage.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. Chromatography [chem.rochester.edu]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Homocoupling in Cross-Coupling Reactions of Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in palladium-catalyzed cross-coupling reactions: the formation of homocoupling byproducts, specifically when using di-halogenated substrates like methyl 4-bromo-2-iodobenzoate. Our goal is to equip you with the mechanistic understanding and actionable protocols required to maximize the yield of your desired chemoselective cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing homocoupling of my boronic acid or alkyne starting material instead of the desired cross-coupling product?
A1: Homocoupling is a prevalent side reaction in cross-coupling catalysis, often stemming from two primary pathways. The first involves the presence of oxygen, which can lead to the formation of palladium(II) species that promote the coupling of two boronic acid molecules.[1][2] The second, particularly relevant in Sonogashira couplings, is the copper-catalyzed oxidative coupling of terminal alkynes (Glaser coupling).[3] Rigorous exclusion of oxygen and, in the case of Sonogashira reactions, careful control of copper co-catalyst concentration are the first lines of defense.
Q2: My starting material is this compound. Which halogen should react first, and how does this affect homocoupling?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[4][5] This is due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.[6][7] Therefore, with this compound, the cross-coupling should selectively occur at the C-I bond. If you observe significant reaction at the C-Br bond or double coupling, it suggests the reaction conditions are too harsh or the catalyst system is not sufficiently selective. Homocoupling can be exacerbated under conditions that also favor less selective reactions.
Q3: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. The ligand plays a critical role in modulating the electronic and steric properties of the palladium center.[8][9] Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired catalytic cycle steps—oxidative addition and reductive elimination—making them more competitive with the pathways leading to homocoupling.[10][11] For substrates prone to homocoupling, screening different ligands is a highly effective optimization strategy.[12]
Q4: How does the base affect selectivity and homocoupling?
A4: The base is a crucial component, primarily for activating the organoboron species in Suzuki-Miyaura couplings for the transmetalation step.[13][14][15] However, the choice and amount of base can significantly impact selectivity.[13][16] A base that is too strong or used in large excess can promote side reactions, including protodeboronation (hydrolysis of the boronic acid) and, in some cases, homocoupling.[17] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides.[14]
Troubleshooting Guide: Minimizing Unwanted Homocoupling
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in the cross-coupling of this compound.
Symptom 1: High Percentage of Boronic Acid/Ester Homocoupling (Biaryl Product)
If you are performing a Suzuki-Miyaura coupling and observe a significant amount of the dimer derived from your boronic acid reagent, consider the following causes and solutions.
Root Cause Analysis:
-
Oxygen Contamination: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[2][18] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][18]
-
Inefficient Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. Homocoupling of the boronic acid can be a pathway for this reduction, consuming your nucleophile in the process.[1]
-
Sub-optimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling catalytic cycle, allowing the homocoupling pathway to compete.
Solutions & Experimental Protocols:
-
Implement Rigorous Deoxygenation:
-
Protocol: Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture. The most effective method is a subsurface sparge with an inert gas (argon or nitrogen) for 15-30 minutes.[2][18] Alternatively, perform at least three cycles of evacuating the reaction vessel and backfilling with inert gas.[4] Maintain a positive pressure of inert gas throughout the reaction.[17]
-
-
Add a Mild Reducing Agent:
-
Rationale: To counteract trace oxygen and facilitate the clean reduction of Pd(II) precatalysts without consuming the boronic acid, a mild reducing agent can be added.
-
Protocol: Include a small amount of a mild reducing agent, such as potassium formate, in your reaction setup. This has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[18][19]
-
-
Optimize Catalyst and Ligand System:
-
Rationale: Switching to a more active and selective catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling side reaction.
-
Recommendation: Employ modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, which are designed for clean and efficient generation of the active Pd(0) catalyst.[1] Pair these with bulky, electron-rich ligands like SPhos or XPhos, which have been shown to improve yields and selectivity in challenging couplings.[12]
-
| Parameter | Initial Condition (Example) | Optimized Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | More active, promotes faster reductive elimination.[10] |
| Ligand | PPh₃ | SPhos | Bulky, electron-rich ligand accelerates oxidative addition.[12] |
| Additive | None | Potassium Formate (0.1 equiv) | Mildly reduces stray Pd(II) to suppress homocoupling.[18][19] |
Symptom 2: Significant Formation of Alkyne Dimer (Di-yne Product) in Sonogashira Coupling
In Sonogashira couplings, the formation of a symmetrical di-yne product is known as Glaser or Hay homocoupling and is a common side reaction.
Root Cause Analysis:
-
Copper-Catalyzed Homocoupling: The copper(I) co-catalyst, essential for the Sonogashira mechanism, can also directly catalyze the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[3]
-
High Reaction Temperature or Long Reaction Times: Prolonged heating can increase the likelihood of all side reactions, including homocoupling.
Solutions & Experimental Protocols:
-
Reduce or Eliminate the Copper Co-catalyst:
-
Rationale: Many modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Protocol: Attempt the reaction using a "copper-free" Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand (e.g., PPh₃ or a more specialized ligand) and an amine base (e.g., triethylamine or diisopropylamine) which can facilitate the catalytic cycle without copper.[20]
-
-
Control Reaction Conditions:
-
Rationale: Since the desired reaction at the C-I bond is kinetically favored, using milder conditions can enhance selectivity.[21]
-
Protocol: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For a reactive substrate like an aryl iodide, room temperature is often sufficient.[21] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged heating.
-
Mechanistic Considerations: Selectivity and Side Reactions
To effectively troubleshoot, it is crucial to understand the competing reaction pathways.
Caption: Competing pathways in the cross-coupling of this compound.
The diagram above illustrates the desired catalytic cycle for selective cross-coupling at the more reactive carbon-iodine bond.[22][23][24] This pathway is in competition with the undesired homocoupling of the coupling partner (boronic acid or alkyne) and other potential side reactions like non-selective coupling at the carbon-bromine bond. The key to success is to choose conditions that maximize the rate of the desired cycle while minimizing the rates of the competing pathways.
Recommended General Protocol for Chemoselective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the C-I bond of this compound, designed to minimize homocoupling.
Caption: General workflow for a low-homocoupling Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), finely ground potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of argon, add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–100 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) for analysis by TLC, GC-MS, or LC-MS.[10]
-
Workup: Once the reaction is complete (indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.
By carefully controlling the reaction atmosphere, catalyst system, and other parameters, researchers can successfully suppress homocoupling and achieve high yields of the desired chemoselective cross-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. oxidative addition and palladium coupling [employees.csbsju.edu]
- 23. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis with Methyl 4-bromo-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-iodobenzoate. This guide is designed to provide practical, field-proven insights into the challenges and solutions associated with scaling up syntheses involving this versatile building block. Our focus is on causality—understanding why specific experimental choices are made—to empower you to troubleshoot and optimize your large-scale reactions effectively.
Section 1: Foundational Knowledge & Safety
Before attempting any scale-up, a thorough understanding of the reagent's properties and safety requirements is paramount.
FAQ 1: What are the key properties and handling requirements for this compound?
This compound is a di-halogenated aromatic compound with distinct reactivity at its two halogen sites. This differential reactivity is the cornerstone of its utility in sequential, site-selective cross-coupling reactions.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1093418-75-7 | [1][2] |
| Molecular Formula | C₈H₆BrIO₂ | [3] |
| Molecular Weight | 340.94 g/mol | [4] |
| Physical Form | Solid or semi-solid | [1] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |
| Key Hazards | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [3][2] |
Expert Insight on Handling: As a toxic and irritating solid, appropriate personal protective equipment (PPE) is mandatory.[3][5] This includes chemical safety goggles, a face shield, protective gloves, and a lab coat.[3][5] When handling larger quantities, work should be conducted in a well-ventilated fume hood or a glovebox to avoid inhalation of dust.[3][6] An emergency eyewash and safety shower must be readily accessible.[3][6]
FAQ 2: What is the reactivity principle I should leverage when using this molecule?
The primary value of this compound lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the C-I bond.[7][8]
This allows for a sequential cross-coupling strategy:
-
First Coupling: React at the more labile iodide position under milder conditions.
-
Purification: Isolate the mono-coupled intermediate.
-
Second Coupling: React at the less reactive bromide position, often requiring more forcing conditions (e.g., higher temperature, stronger base, or more electron-rich ligands).
Caption: Sequential cross-coupling strategy based on differential C-X bond reactivity.
Section 2: Suzuki-Miyaura Coupling - Scale-Up & Troubleshooting
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation and a common first step for this substrate.[9][10]
Protocol 1: General Procedure for Selective Suzuki Coupling at the Iodide Position
This protocol is a starting point for a lab-scale (1-5g) reaction. Scale-up will require process optimization.
-
Vessel Preparation: Oven-dry a multi-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet. Allow to cool under a stream of nitrogen.
-
Reagent Charging: To the flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.3 eq.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times. This is a critical step to prevent oxygen from deactivating the catalyst.[11]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water) via cannula or syringe.[12] Solvents must be thoroughly degassed by sparging with an inert gas for 30-60 minutes.[12][13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand if necessary. Purge the headspace with nitrogen again for 5-10 minutes.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and monitor by TLC, LC-MS, or GC-MS.
-
Work-up & Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography on a small scale.
Troubleshooting Suzuki Coupling Scale-Up
Caption: Decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
Q: My Suzuki reaction works on a 1g scale but fails at 50g. What's the most likely cause? A: The most common culprits in scaling up Suzuki reactions are related to mass and heat transfer.[11]
-
Insufficient Mixing: A magnetic stirrer is often inadequate for larger, heterogeneous mixtures. The base (e.g., K₂CO₃) may settle, creating localized areas of low reactivity. Solution: Switch to mechanical overhead stirring. The impeller design (e.g., anchor vs. pitched-blade turbine) can significantly impact mixing efficiency.
-
Poor Heat Transfer: A large flask has a smaller surface-area-to-volume ratio. It takes longer to heat, and hotspots can develop, leading to byproduct formation or catalyst decomposition. Solution: Use a jacketed reactor for controlled heating. Monitor both the jacket temperature and the internal reaction temperature.
-
Ineffective Degassing: It is much harder to fully degas a large volume of solvent. Residual oxygen will kill the active Pd(0) catalyst, often seen as the formation of palladium black.[14] Solution: For large volumes, sparging with argon or nitrogen for an extended period (1-2 hours) is necessary. For critical reactions, the freeze-pump-thaw method is more robust.
Q: I'm seeing significant ester hydrolysis to the carboxylic acid. How can I prevent this? A: This is a common issue when using strong bases like K₃PO₄ or NaOH, especially with extended reaction times or high temperatures.[15]
-
Use a Milder Base: Switch to a less aggressive base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent System: Using a less aqueous solvent system can slow down hydrolysis. However, some water is often necessary for the Suzuki mechanism to function efficiently.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
Section 3: Sonogashira Coupling - Scale-Up & Troubleshooting
The Sonogashira coupling is essential for introducing alkyne functionalities. The iodide at the 2-position is the prime site for this reaction.[16][17][18][19]
FAQ 3: What are the critical parameters for a successful large-scale Sonogashira coupling?
A: Beyond the general scale-up issues of mixing and heating, the Sonogashira reaction has two specific vulnerabilities: oxygen and copper.
-
Strictly Anaerobic Conditions: This is non-negotiable. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a very common side reaction that consumes your alkyne and complicates purification.[14][17] The palladium catalyst is also sensitive to oxygen.[14]
-
Copper Co-catalyst: While classic conditions use a copper(I) salt (e.g., CuI) to facilitate transmetalation, this also catalyzes the Glaser coupling.[14][17]
-
On Scale-up: Consider reducing the CuI loading to the minimum effective amount (e.g., 1-5 mol%).
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a different choice of ligand or base but completely eliminate the Glaser homocoupling pathway.[17][18][20]
-
Table 2: Troubleshooting Common Sonogashira Side Reactions
| Observation | Probable Cause | Recommended Solution |
| Significant amount of alkyne dimer (homocoupling) | Glaser coupling due to oxygen and/or high copper catalyst loading.[14][17] | 1. Ensure rigorous degassing of solvents and inert atmosphere.[14] 2. Reduce CuI loading. 3. Switch to a copper-free protocol.[20] |
| Formation of black precipitate (Palladium black) | Decomposition of the active Pd(0) catalyst.[14] | 1. Improve inerting of the reaction vessel. 2. Use higher purity reagents and solvents.[14] 3. Avoid excessively high temperatures.[14] |
| Low or no conversion | Inactive catalyst, impure reagents, or inappropriate base. | 1. Use fresh palladium and copper catalysts. 2. Ensure the amine base (e.g., Et₃N, DIPEA) is pure and dry. 3. Check the purity of the terminal alkyne. |
Section 4: Buchwald-Hartwig Amination - Scale-Up & Troubleshooting
This reaction is key for forming C-N bonds, a crucial step in the synthesis of many pharmaceuticals.[21][22]
FAQ 4: My Buchwald-Hartwig amination is sluggish on a larger scale. What should I investigate?
A: The choice of base and ligand are paramount in Buchwald-Hartwig aminations, and their effects are often magnified during scale-up.[23][24]
-
Base Solubility: Many protocols use strong, insoluble inorganic bases like sodium tert-butoxide (NaOtBu). On a small scale with vigorous stirring, this works well. On a large scale, the insoluble base can lead to poor reproducibility and mixing issues.[25][26][27]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, t-BuBrettPhos) are often required.[25][27]
-
On Scale-up: The cost of these advanced ligands can become significant. It is worth screening different ligands to find the most cost-effective option that provides good reactivity. Sometimes, a slightly higher loading of a cheaper, less active ligand is more economical than a very low loading of an expensive one.
-
-
Amine Stoichiometry: Using a large excess of the amine can sometimes inhibit the catalyst by forming stable off-cycle palladium-amine adducts.[28] On a large scale, it is best to use a stoichiometry as close to the optimized lab-scale reaction as possible (e.g., 1.1-1.2 equivalents).
References
- 1. This compound | 1093418-75-7 [sigmaaldrich.com]
- 2. 1093418-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. bristol.ac.uk [bristol.ac.uk]
- 24. research.rug.nl [research.rug.nl]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. pubs.acs.org [pubs.acs.org]
Impact of base and solvent on Methyl 4-bromo-2-iodobenzoate reactivity
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Methyl 4-bromo-2-iodobenzoate in synthetic chemistry, with a specific focus on how the choice of base and solvent impacts reaction outcomes. Our goal is to equip you with the expert insights needed to navigate the unique reactivity of this versatile dihalogenated building block.
Introduction: The Chemoselectivity Challenge
This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of two different halogen atoms on the aromatic ring, offering the potential for sequential, site-selective functionalization. However, this very feature presents the core challenge: controlling which halogen reacts. The significant difference in bond strength (C-I < C-Br) is the primary determinant of reactivity, but the interplay of the base and solvent is critical for maximizing this difference and achieving high chemoselectivity and yield.[1][2] This guide will help you master that interplay.
Caption: Chemoselectivity in this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound for palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is primarily governed by their bond dissociation energies. The established trend is C-I > C-Br > C-Cl.[1][3] Consequently, the carbon-iodine bond is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst under milder conditions than the more robust carbon-bromine bond.[2] This inherent difference is the foundation for achieving selective mono-functionalization.
Q2: How do I achieve selective coupling at the iodine position while leaving the bromine untouched?
A2: To achieve high chemoselectivity for the C-I position, the reaction conditions must be carefully controlled to exploit the differential reactivity. This typically involves:
-
Milder Reaction Temperatures: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) often provides enough energy to activate the C-I bond without affecting the C-Br bond.[4]
-
Careful Choice of Base: Using a moderately strong but not overly aggressive base is key. Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[5] The base's primary role is to facilitate the transmetalation step (in Suzuki couplings) or act as a halide scavenger (in Heck and Sonogashira couplings) without promoting side reactions.[6][7][8]
-
Appropriate Solvent System: A solvent system that ensures the solubility of all reagents, including the inorganic base, is critical. Biphasic systems like toluene/water or dioxane/water are common in Suzuki couplings for this reason.[5][9] For Sonogashira or Heck reactions, polar aprotic solvents like THF or DMF are often employed.[10][11]
Q3: Is it possible to achieve selective coupling at the bromine position?
A3: Yes, but it requires a sequential approach. First, the more reactive iodine position is functionalized under mild conditions. After the first coupling reaction is complete and the product is isolated, this new molecule can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react the C-Br bond.[12] Direct selective coupling at the bromine site in the presence of an unreacted iodine is generally not feasible due to the inherent reactivity difference.
Q4: Can the ester group on this compound be hydrolyzed by the base during the reaction?
A4: Yes, ester hydrolysis is a potential side reaction, especially under harsh conditions. The risk increases with:
-
Strong Bases: Using strong bases like NaOH or KOH significantly increases the likelihood of saponification.[13]
-
High Temperatures and Long Reaction Times: Prolonged exposure to basic conditions at elevated temperatures will favor hydrolysis.
-
Aqueous Solvents: The presence of water, especially in combination with a strong base, facilitates the hydrolysis. To mitigate this, it is advisable to use milder inorganic bases like K₂CO₃ or K₃PO₄. If hydrolysis is still a problem, using anhydrous conditions with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be a solution, particularly for Sonogashira and Heck reactions.[6][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on the role of the base and solvent.
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling
Q: I'm getting a low yield in my Suzuki coupling, even when targeting the more reactive iodine position. What are the likely causes related to my base and solvent?
A: Low yields in Suzuki couplings are a common frustration, often tracing back to suboptimal base or solvent selection.[9][14] The base is not just a spectator; it is crucial for activating the boronic acid to facilitate the rate-determining transmetalation step.[8]
-
Cause 1: Insufficient Base Strength or Solubility. The base may be too weak or, more commonly, poorly soluble in the reaction medium. An inorganic base that remains a solid chunk at the bottom of the flask cannot effectively participate in the catalytic cycle.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can dramatically improve yields, especially with challenging substrates.[5] To address solubility, use a biphasic solvent system (e.g., 4:1 Dioxane/Water or Toluene/Water) which helps dissolve the inorganic base and bring it into the reaction phase.[9][15]
-
-
Cause 2: Inappropriate Solvent Choice. The solvent must dissolve the aryl halide, the boronic acid, and the palladium complex. Poor solubility of any component will lead to a sluggish and incomplete reaction.[16]
-
Cause 3: Presence of Oxygen or Water (in anhydrous reactions). Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[16] Water can be a source of protons for protodeboronation, a major side reaction.[14]
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[16] Use anhydrous solvents if the protocol calls for it.
-
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Issue 2: Poor Chemoselectivity (Reaction at Both Halogens)
Q: I'm trying to perform a mono-coupling at the iodine, but I'm seeing significant amounts of the di-substituted product. How can my choice of base and solvent improve selectivity?
A: Formation of the di-coupled product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.
-
Cause 1: Reaction Temperature is Too High. This is the most common reason for loss of selectivity.
-
Solution: Lower the reaction temperature. Many selective C-I couplings can be performed at or slightly above room temperature. Start low and only increase the temperature if the reaction is too sluggish.
-
-
Cause 2: Overly Active Catalyst System or Ligand Choice. While bulky, electron-rich phosphine ligands are excellent for activating unreactive C-Br or C-Cl bonds, they may be too reactive for this substrate, leading to over-arylation.[17][18]
-
Cause 3: Solvent Effects. Some solvents can influence catalyst activity and selectivity. Small coordinating additives like DMSO have been shown to impact selectivity, sometimes suppressing overfunctionalization.[17]
-
Solution: If using a standard solvent like THF or dioxane, consider if additives might modulate reactivity. In some cases, switching to a different solvent class (e.g., from an ether to an aromatic solvent) can alter the selectivity profile.[19]
-
Issue 3: Inconsistent Results in Sonogashira or Heck Reactions
Q: I'm struggling with a Sonogashira/Heck reaction using this compound. What are the key considerations for base and solvent selection?
A: While the principle of selective C-I activation remains, Sonogashira and Heck reactions have unique requirements for the base and solvent.
-
For Sonogashira Coupling:
-
Base: This reaction typically uses an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which acts as both a base and sometimes as the solvent.[22][23] The base is required to deprotonate the terminal alkyne. Ensure the amine is anhydrous and high purity.
-
Solvent: Polar aprotic solvents like THF, DMF, and DMSO are highly effective.[10] DMSO, in particular, has been shown to provide excellent conversions.[10] Nonpolar solvents are generally less effective.[10] The reaction often requires a copper(I) co-catalyst, although copper-free methods exist.[4][23]
-
-
For Heck Coupling:
-
Base: An inorganic base like K₂CO₃ or NaOAc is common, as is an organic base like TEA.[6][24] The base neutralizes the HX generated during the catalytic cycle. The choice can affect reaction rates and yields.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are standard choices.[11][25] The reaction often requires higher temperatures than Suzuki or Sonogashira couplings to proceed efficiently.
-
| Reaction Type | Typical Base | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Base solubility is critical; biphasic system often required.[15][26] |
| Sonogashira | Triethylamine (TEA), DIPEA | THF, DMF, DMSO | Amine base is a reactant; anhydrous conditions are important.[10][23] |
| Heck | K₂CO₃, NaOAc, TEA | DMF, DMAc, Acetonitrile | Often requires higher temperatures; base neutralizes HX byproduct.[6][11] |
| Caption: Recommended starting conditions for selective C-I coupling. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation of this compound at the C-I position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent and Base Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with inert gas for 15-20 minutes. Under a positive pressure of inert gas, add the 10 mL of the degassed solvent mixture to the flask via syringe. Finally, add the K₂CO₃.
-
Reaction Execution: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Caption: Role of base and solvent in the Suzuki-Miyaura cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-bromo-2-iodobenzoate and Methyl 2-bromo-4-iodobenzoate
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and materials science, di-halogenated aromatic compounds are invaluable building blocks. Their utility lies in the potential for sequential, site-selective functionalization, a process governed by the differential reactivity of the halogen substituents. This guide provides an in-depth comparison of two isomeric building blocks: Methyl 4-bromo-2-iodobenzoate and Methyl 2-bromo-4-iodobenzoate. While both molecules possess the same constituent atoms, their distinct substitution patterns lead to significant, predictable differences in chemical reactivity. Our analysis, supported by established mechanistic principles and comparative data, concludes that Methyl 2-bromo-4-iodobenzoate exhibits significantly higher reactivity at the iodine position in common palladium-catalyzed cross-coupling reactions. This is primarily due to the reduced steric hindrance around the C4-iodine bond compared to the sterically encumbered C2-iodine bond in its isomer. This guide will dissect the underlying electronic and steric factors, provide a framework for experimental validation, and offer practical recommendations for synthetic chemists.
Introduction: A Tale of Two Isomers
This compound and Methyl 2-bromo-4-iodobenzoate are structural isomers that offer strategic options for medicinal chemists and drug development professionals. Both are equipped with a bromine atom, an iodine atom, and a methyl ester group on a benzene ring. These functional handles allow for participation in a variety of transformative reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.
The critical difference lies in the placement of the halogens relative to the methyl ester group. This seemingly subtle variation has profound implications for the accessibility and electronic nature of the carbon-halogen bonds, thereby dictating which halogen will preferentially react under a given set of conditions. Understanding this reactivity profile is paramount for designing efficient and selective synthetic routes, minimizing the formation of undesired byproducts, and ensuring predictable outcomes.
Theoretical Analysis of Reactivity
The reactivity of an aryl halide in a cross-coupling reaction is primarily governed by three factors: the carbon-halogen bond dissociation energy, electronic effects of the substituents, and steric hindrance around the reaction site.
Carbon-Halogen Bond Strength
The foundational principle governing the reactivity of aryl halides in palladium-catalyzed reactions is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1][2] This step involves the cleavage of the C-X bond. The general trend for bond dissociation energy is C-Br > C-I. Consequently, the reactivity trend is the inverse: Aryl Iodides > Aryl Bromides .[3] This intrinsic property suggests that, all other factors being equal, the C-I bond will react preferentially over the C-Br bond in both isomers.
Electronic Effects
The substituents on the aromatic ring modulate the electron density of the ring and the polarity of the C-X bonds.
-
Halogens (Br, I): Halogens exert a dual electronic effect. They are electron-withdrawing through the sigma bond network (inductive effect) due to their high electronegativity, which deactivates the ring towards electrophilic substitution.[4][5] However, they can donate electron density into the pi-system through their lone pairs (resonance effect).[6] While the inductive effect is generally stronger, making them deactivating overall, the resonance donation can influence reactivity.[7]
-
Methyl Ester (-COOCH₃): This group is strongly electron-withdrawing through both induction and resonance, significantly reducing the electron density of the aromatic ring, particularly at the ortho and para positions.
In both isomers, the combined electron-withdrawing nature of the substituents makes the C-X bonds more susceptible to oxidative addition by an electron-rich Pd(0) catalyst compared to a non-substituted halobenzene.
Steric Hindrance: The Decisive Factor
While the C-I bond is intrinsically more reactive, steric hindrance can dramatically alter or even invert expected reactivity trends.[8][9] This is precisely the case when comparing our two isomers.
-
This compound: The highly reactive iodine atom is at the C2 position, immediately adjacent (ortho) to the bulky methyl ester group. This creates significant steric congestion, impeding the approach of the large palladium-ligand catalytic complex required for oxidative addition.
-
Methyl 2-bromo-4-iodobenzoate: The iodine atom is located at the C4 position, para to the methyl ester. This position is relatively unhindered. The less reactive bromine atom is at the C2 position, where it is sterically shielded by the adjacent ester group.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Reactivity Showdown: A Comparative Guide to Methyl 4-bromo-2-iodobenzoate and Analogous Dihalobenzenes
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular construction. Dihalogenated benzenes are particularly powerful building blocks, offering two distinct reactive handles for sequential, site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of Methyl 4-bromo-2-iodobenzoate against simpler, analogous dihalobenzenes, offering field-proven insights and experimental data to inform your synthetic strategies.
The Principle of Chemoselectivity in Dihalobenzenes
The ability to selectively react one carbon-halogen (C-X) bond in the presence of another is known as chemoselectivity. In palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthesis, this selectivity is primarily governed by the bond dissociation energy of the C-X bond.[1] The established reactivity trend for aryl halides is:
C-I > C-OTf ~ C-Br >> C-Cl
This hierarchy is a direct consequence of the oxidative addition step in the catalytic cycle, which is often rate-determining.[2][3] The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Br bond.[4][5] This intrinsic difference allows for highly selective reactions at the iodine-bearing position, often at lower temperatures, while leaving the bromine-bearing position available for a subsequent, different coupling reaction.[6][7]
Structural Analysis: this compound vs. Simpler Analogues
The reactivity of an aryl halide is not solely dictated by the halogen. The electronic and steric environment of the entire molecule plays a crucial role. Let's compare our primary substrate with its simpler cousins.
| Compound | Key Structural Features |
| This compound | • Ortho-Iodo Group: Positioned for potential steric interactions. • Para-Bromo Group: Electronically influenced by the ester. • Electron-Withdrawing Ester (-COOCH₃): Placed ortho to the iodine and meta to the bromine. |
| 1-Bromo-4-iodobenzene | • Simple Dihalobenzene: Minimal steric hindrance. • Para-relationship: Halogens are electronically independent of each other. |
| 1-Bromo-2-iodobenzene | • Ortho-relationship: Introduces steric hindrance near both reactive sites. |
Electronic Effects:
The methyl ester group (-COOCH₃) in this compound is strongly electron-withdrawing. Its placement has significant consequences:
-
Activation of the C-I Bond: Being ortho to the iodine, the ester group inductively withdraws electron density, making the C2 position more electrophilic and thus more susceptible to oxidative addition.
-
Deactivation of the C-Br Bond: The ester is meta to the bromine. In this position, its electron-withdrawing effect is less pronounced compared to an ortho or para relationship, but it still contributes to the overall electronic landscape of the ring.[8]
Steric Effects:
The "ortho effect" is a well-documented phenomenon where a substituent adjacent to a reactive center can influence reactivity through steric hindrance.[9]
-
In This compound , the ester group is ortho to the C-I bond. This can potentially hinder the approach of bulky palladium-ligand complexes.[10]
-
Similarly, 1-Bromo-2-iodobenzene presents steric challenges for functionalizing either halogen due to their proximity.
-
1-Bromo-4-iodobenzene is the least sterically hindered of the analogues, often serving as a baseline for reactivity studies.
This interplay of electronic activation and potential steric hindrance makes this compound a uniquely challenging and versatile substrate.
Comparative Reactivity in Key Cross-Coupling Reactions
The true test of these substrates lies in their performance in widely used synthetic transformations.
A. Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is exquisitely sensitive to the C-X bond strength.[11] The higher reactivity of aryl iodides allows for selective coupling at room temperature, a condition under which aryl bromides are typically unreactive.[6]
Logical Workflow for Sequential Sonogashira Coupling
Caption: Sequential Sonogashira coupling exploits reactivity differences.
Experimental Observations: For a substrate like this compound, a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene) using a standard catalyst system [PdCl₂(PPh₃)₂, CuI, Et₃N] will overwhelmingly yield Methyl 4-bromo-2-(phenylethynyl)benzoate at or near room temperature. Driving the reaction to couple at the C-Br bond would require significantly higher temperatures and often a change in ligand or catalyst system.[12][13]
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds and is a cornerstone of pharmaceutical synthesis.[1][14] The reactivity trend of C-I > C-Br holds true, allowing for selective and sequential functionalization.[7]
Comparative Reactivity Data (Hypothetical): The following table illustrates the expected outcomes based on established principles. A Suzuki coupling is performed under mild conditions designed to favor the more reactive site.
| Substrate | Coupling Partner | Conditions | Expected Major Product | Approx. Yield |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 50°C, 4h | Methyl 4-bromo-2-phenylbenzoate | >90% |
| 1-Bromo-4-iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 50°C, 2h | 4-Bromo-1,1'-biphenyl | >95% |
| 1-Bromo-2-iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 50°C, 6h | 2-Bromo-1,1'-biphenyl | ~85% (slower due to sterics) |
Causality Behind the Results:
-
Reaction Rate: 1-Bromo-4-iodobenzene is expected to react fastest due to the lack of steric hindrance around the C-I bond.
-
Selectivity: In all cases, the reaction at the C-I bond is overwhelmingly favored. For this compound, the electronic activation from the ortho-ester further enhances this preference, though the reaction might be slightly slower than the unhindered 1-bromo-4-iodobenzene due to sterics.
-
Subsequent Reaction: The resulting bromo-biaryl products can then be subjected to a second, typically more forcing, Suzuki coupling with a different boronic acid to create complex, unsymmetrical biaryl systems.[7]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a self-validating system for demonstrating the chemoselective functionalization of this compound.
Objective: To synthesize Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate via selective Suzuki coupling at the C-I position.
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling reaction scheme.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the toluene, ethanol, and water via syringe. Follow this by adding the Pd(PPh₃)₄ catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80°C. Stir the mixture vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS by sampling the reaction mixture periodically.
-
Work-up: After the reaction is complete (disappearance of the starting aryl iodide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Validation:
-
Expected Outcome: The primary product will be Methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate, with minimal (<5%) formation of the di-coupled product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.
Conclusion and Outlook
The reactivity of dihalobenzenes in cross-coupling reactions is a predictable yet nuanced field. While the C-I > C-Br reactivity hierarchy is a reliable guiding principle, the electronic and steric contributions of other substituents are critical for fine-tuning reaction outcomes.
-
This compound stands out as a highly valuable building block. The electron-withdrawing ester group electronically activates the adjacent C-I bond for selective functionalization, while the remaining C-Br bond serves as a robust anchor for subsequent transformations under more vigorous conditions.
-
Analogous Dihalobenzenes like 1-bromo-4-iodobenzene offer higher reaction rates in some cases due to reduced steric hindrance, making them ideal for syntheses where the ortho-ester functionality is not required.
By understanding the interplay of these factors, researchers can strategically select the appropriate dihalobenzene substrate and reaction conditions to construct complex, highly functionalized molecules with precision and efficiency, accelerating discovery in medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Comparative Guide to HPLC Purity Analysis of Methyl 4-bromo-2-iodobenzoate
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-bromo-2-iodobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the yield and impurity profile of the final API. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, grounded in established scientific principles and practical, field-proven insights.
The analytical challenge in assessing the purity of this compound lies in the potential presence of structurally similar impurities. These can include positional isomers (e.g., Methyl 5-bromo-2-iodobenzoate), starting materials (e.g., 4-bromo-2-iodobenzoic acid), and byproducts of the synthesis. An effective HPLC method must be able to resolve the main component from these potential impurities with high selectivity and sensitivity.
This guide will delve into two reversed-phase HPLC methods, a workhorse in the pharmaceutical industry, each employing a different stationary phase to achieve orthogonal selectivity.[1] Method A utilizes a traditional C18 stationary phase, while Method B employs a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.[2] The comparison will be based on key chromatographic parameters, including resolution, peak symmetry, and efficiency, providing a clear rationale for method selection based on specific analytical needs.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), are central to the development of reliable analytical procedures.[3][4][5][6] This guide is structured to not only present the methods but also to provide the scientific reasoning behind the experimental choices, ensuring a self-validating system.[7][8][9][10][11]
Method A: Isocratic Elution on a C18 Stationary Phase
This method represents a conventional and often first-line approach for the analysis of moderately non-polar small molecules. The C18 (octadecylsilyl) stationary phase separates analytes primarily based on their hydrophobicity.[1]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Rationale for Experimental Choices
The choice of a C18 column is based on the non-polar nature of this compound. The isocratic mobile phase of acetonitrile and water provides a consistent elution strength, which is suitable for separating a limited number of components with differing hydrophobicities. A detection wavelength of 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength. The column temperature is maintained at 30 °C to ensure reproducible retention times.
Visualization of the Workflow
Caption: Workflow for HPLC purity analysis using Method A.
Method B: Gradient Elution on a Phenyl-Hexyl Stationary Phase
This method offers an alternative selectivity by utilizing a Phenyl-Hexyl stationary phase. This phase provides π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar aromatic compounds, including positional isomers.[2] A gradient elution is employed to optimize the separation of a wider range of potential impurities with varying polarities.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-10 min: 60% B to 80% B
-
10-12 min: 80% B to 60% B
-
12-15 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50, v/v) to a concentration of approximately 0.5 mg/mL.
Rationale for Experimental Choices
The Phenyl-Hexyl column is selected to exploit the aromatic nature of the analyte and its potential impurities, offering a different separation mechanism compared to the C18 phase. The gradient elution allows for a broad search for impurities with different polarities, ensuring that both more polar and less polar impurities are effectively separated and eluted. The addition of 0.1% formic acid to the mobile phase helps to control the ionization of any acidic or basic impurities, leading to improved peak shapes. The slightly elevated column temperature of 35 °C can improve peak efficiency.
Visualization of the Workflow
Caption: Workflow for HPLC purity analysis using Method B.
Comparative Performance Data
To objectively compare the two methods, a hypothetical sample of this compound containing two known impurities (Impurity 1: 4-bromo-2-iodobenzoic acid and Impurity 2: Methyl 5-bromo-2-iodobenzoate) was analyzed. The following table summarizes the key performance parameters.
| Parameter | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) |
| Retention Time (Main Peak) | 8.5 min | 7.2 min |
| Resolution (Main Peak / Impurity 1) | 1.8 | 2.5 |
| Resolution (Main Peak / Impurity 2) | 1.4 | 2.1 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 |
| Run Time | 15 min | 15 min |
Discussion and Method Selection
The experimental data clearly indicates that Method B, utilizing the Phenyl-Hexyl column with a gradient elution, provides a superior separation for the purity analysis of this compound.
Resolution: Method B demonstrates significantly better resolution for both impurities. The resolution value of >2 for both impurity pairs in Method B ensures baseline separation, which is crucial for accurate quantification, especially for low-level impurities. Method A, with a resolution of 1.4 for Impurity 2, indicates co-elution, which could lead to inaccurate purity assessments. The enhanced resolution in Method B is attributed to the alternative selectivity of the Phenyl-Hexyl phase, which leverages π-π interactions in addition to hydrophobic interactions.
Peak Shape and Efficiency: The tailing factor of 1.1 in Method B is closer to the ideal value of 1.0, indicating better peak symmetry compared to Method A. This is likely due to the use of formic acid in the mobile phase, which suppresses the ionization of the acidic impurity. The higher number of theoretical plates in Method B also points to a more efficient separation, resulting in sharper peaks.
Flexibility: The gradient elution in Method B makes it more adaptable for identifying and separating unknown impurities that may have a wider range of polarities. While the isocratic method (Method A) is simpler to run, it is less powerful for complex samples.
References
- 1. hawach.com [hawach.com]
- 2. HPLC analytical Method development: an overview [pharmacores.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
A Researcher's Guide to Palladium Catalysts in the Selective Coupling of Methyl 4-bromo-2-iodobenzoate
For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. Methyl 4-bromo-2-iodobenzoate presents a versatile scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more susceptible to oxidative addition, allows for selective and sequential functionalization.[1][2] The choice of the palladium catalyst and its associated ligands is paramount in controlling the regioselectivity and efficiency of Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. This guide provides a comparative analysis of various palladium catalytic systems, supported by experimental data from analogous substrates, to enable informed decisions for achieving high yields and selectivity at the more reactive C-2 iodo position.
The Decisive Role of the Palladium Catalyst and Ligands
The success of a palladium-catalyzed cross-coupling reaction hinges on the intricate interplay between the palladium precursor, the ancillary ligands, the base, and the solvent system. The ligand, in particular, plays a crucial role in modulating the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps in the catalytic cycle.[3][4] Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, have been shown to enhance catalyst activity, enabling the coupling of even challenging substrates under milder conditions.[3][5]
Comparative Performance of Palladium Catalysts in Key Cross-Coupling Reactions
The following sections provide a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The presented data is a synthesis of results from studies on structurally similar dihaloarenes and 2-iodobenzoates, providing a strong predictive framework for the behavior of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, the primary goal is the selective coupling at the C-I bond. The choice of catalyst and ligand is critical to achieving this selectivity and obtaining high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | A classic, reliable catalyst, though may require higher temperatures.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active system, allows for lower catalyst loading.[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[6] |
| PdCl₂(PCy₃)₂ / P(p-MeOPh)₃ | PCy₃ / P(p-MeOPh)₃ | - | 2-Me-THF | 80 | 3 | High | Catalyst system promoting C2-selectivity in dihalobenzoates.[7] |
| Pd(OAc)₂ / L9 | L9 | - | THF | 0-5 | 24 | High | Catalyst system promoting C4/C5-selectivity in dihalobenzoates.[7] |
*L9 is a specific ligand referenced in the source material, highlighting how ligand choice can alter regioselectivity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of alkenes. For this compound, the selective formation of a new C-C bond at the C-2 position with an alkene is the desired outcome.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80 | A standard catalyst system for Heck reactions.[2] |
| Pd/C | None | Na₂CO₃ | NMP | 140 | 3 | High | Heterogeneous catalyst, may require higher temperatures.[8] |
| Pd EnCat™ 40 | None | NaOAc | EtOH (MW) | 140 | 0.5 | 95 | Encapsulated catalyst, suitable for microwave conditions. |
Catalytic Cycle: The Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reaction is highly sensitive to the choice of palladium and, often, a copper co-catalyst. The goal is the selective alkynylation at the C-2 position of this compound.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | ~85-95 | A widely used and effective catalyst system.[6] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 12 | 85 | Another common and reliable catalyst. |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N/DMF | DMF | 80 | 8 | 92 | Effective system, may require elevated temperatures. |
| Pd₂(dba)₃ / XPhos | None | K₃PO₄ | Toluene | 100 | 4 | >95 | Copper-free conditions with a bulky phosphine ligand. |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 3:1, 8 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., P(o-tol)₃, 0.04 equiv)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and alkene via syringe.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an appropriate solvent (e.g., diethyl ether) and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Conclusion
The selective functionalization of this compound is a nuanced yet powerful strategy for the synthesis of complex organic molecules. The choice of palladium catalyst and its associated ligands is the most critical factor in achieving high yields and the desired regioselectivity, primarily at the more reactive C-I bond. While traditional catalysts like Pd(PPh₃)₄ remain effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior activity and selectivity under milder conditions. The experimental protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
A Comparative Crystallographic Guide to Methyl 4-bromo-2-iodobenzoate Derivatives: From Synthesis to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. This guide offers an in-depth comparative analysis of the X-ray crystallography of methyl 4-bromo-2-iodobenzoate derivatives, versatile scaffolds in the synthesis of novel therapeutic agents and functional materials. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide leverages detailed crystallographic data from closely related analogues to provide a robust framework for understanding the synthesis, crystallization, and solid-state behavior of this important class of molecules. By examining the crystal structures of methyl 4-bromobenzoate and a more complex derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, we will explore the subtle yet significant influence of substituent patterns on their supramolecular assembly.
The Significance of Halogenated Benzoates in Modern Research
This compound and its derivatives are key intermediates in organic synthesis. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization through cross-coupling reactions, making them valuable building blocks for complex molecular architectures. Their applications span from the development of novel pharmaceuticals to the creation of advanced materials with tailored electronic properties. Understanding their three-dimensional structure through X-ray crystallography is crucial for rational drug design and the engineering of new materials, as the crystal packing and intermolecular interactions can significantly influence a compound's physical properties, such as solubility and bioavailability.
Synthesis and Crystallization: A Practical Approach
The journey from a powdered compound to a well-defined crystal structure begins with synthesis and is followed by the often-challenging process of crystallization. Here, we detail a general synthetic approach and proven crystallization methodologies for obtaining single crystals of this compound derivatives suitable for X-ray diffraction analysis.
General Synthesis of this compound Derivatives
A common route to synthesize this compound and its derivatives involves a multi-step process, often starting from a substituted aniline. For instance, a fluorinated derivative can be synthesized by diazotization of an aminobenzoate, followed by a Sandmeyer-type reaction with an iodide source, and subsequent functionalization.
Experimental Protocol: Synthesis of a this compound Derivative (Illustrative Example)
-
Diazotization: Dissolve the starting substituted 2-aminobenzoate in an acidic solution (e.g., aqueous HCl or H2SO4) and cool to 0-5°C in an ice bath.
-
Iodination: Slowly add a solution of sodium nitrite to the cooled aniline solution to form the diazonium salt. Subsequently, add a solution of potassium iodide to introduce the iodine atom onto the aromatic ring.
-
Purification: After the reaction is complete, the crude product is typically extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the this compound derivative.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the bottleneck in determining a crystal structure. The process is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of impurities. Slow evaporation and vapor diffusion are two widely employed and effective techniques.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. The choice of solvent is critical and often determined empirically.
-
Saturation: Create a nearly saturated solution at room temperature.
-
Evaporation: Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals. For example, orange plate-like crystals of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate suitable for single-crystal X-ray diffraction were obtained by dissolving 20 mg of the compound in 5 ml of ethyl acetate and allowing the solvent to evaporate uncovered[1].
Experimental Workflow for X-ray Crystallography
Caption: From starting materials to a refined crystal structure.
A Comparative Analysis of Crystal Structures
The substitution pattern on the benzene ring profoundly influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of methyl 4-bromobenzoate with that of a more complex derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
| Parameter | Methyl 4-bromobenzoate[2] | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate[1] |
| Formula | C₈H₇BrO₂ | C₁₅H₉BrF₂N₂O₂ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | 24.331 (3) | 8.5322 (7) |
| b (Å) | 7.2282 (7) | 10.3698 (8) |
| c (Å) | 9.2736 (9) | 17.5684 (14) |
| α (°) | 90 | 98.639 (3) |
| β (°) | 90 | 99.198 (3) |
| γ (°) | 90 | 101.451 (3) |
| Volume (ų) | 1630.1 (3) | 1478.1 (2) |
| Z | 8 | 2 (two independent molecules) |
| Temperature (K) | 173 | Not specified |
| Key Intermolecular Interactions | Short Br···O interaction (3.047 Å) | π-π stacking, C-H···F interactions |
Logical Relationship of Crystallographic Analysis
Caption: The hierarchy of influence in solid-state chemistry.
Insights from the Comparison
The comparison of these two structures reveals several key insights:
-
Symmetry and Packing: Methyl 4-bromobenzoate crystallizes in a higher symmetry orthorhombic space group, while the more complex and less symmetrical derivative adopts a triclinic system[1][2]. The presence of the bulky and functional azo group in the latter leads to a more complex packing arrangement, with two independent molecules in the asymmetric unit[1].
-
Intermolecular Forces: In methyl 4-bromobenzoate, the crystal packing is characterized by a notable short Br···O interaction, a type of halogen bond, which helps to stabilize the structure[2]. In contrast, the crystal packing of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is likely dominated by a combination of π-π stacking interactions between the aromatic rings and weaker C-H···F hydrogen bonds. The presence of multiple aromatic rings and fluorine atoms provides more opportunities for these types of interactions.
-
Influence of Substituents: The addition of the -(N)₂-(C₆H₃F₂) group in place of the iodine atom dramatically alters the molecular shape and electronic distribution. This, in turn, dictates a completely different set of dominant intermolecular interactions, leading to a different crystal system and packing motif. This highlights the profound impact that even a single substituent change can have on the solid-state structure.
Conclusion: A Foundation for Future Design
This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, grounded in experimental data from closely related compounds. The detailed protocols for synthesis and crystallization, coupled with a comparative analysis of crystal structures, offer valuable insights for researchers in drug development and materials science. The presented data underscores the critical role of substituent effects on intermolecular interactions and crystal packing. A thorough understanding of these principles is essential for the rational design of new molecules with desired solid-state properties, ultimately accelerating the development of novel therapeutics and advanced materials.
References
A Comparative Guide to Suzuki and Stille Coupling for the Chemoselective Functionalization of Methyl 4-bromo-2-iodobenzoate
This guide provides an in-depth comparison of the Suzuki-Miyaura and Stille cross-coupling reactions for the selective functionalization of Methyl 4-bromo-2-iodobenzoate. As a di-halogenated aromatic compound, this substrate offers a valuable platform for sequential C-C bond formation, provided the reaction can be controlled to target one halogen over the other. We will explore the mechanistic underpinnings, practical considerations, and experimental protocols to guide researchers in selecting the optimal method for their synthetic goals.
Introduction: The Challenge of Chemoselectivity
This compound is a versatile building block in organic synthesis, particularly for the construction of complex, multi-substituted aromatic systems. Its utility stems from the presence of two different halogen atoms—iodine and bromine—at the C2 and C4 positions, respectively. This structural feature opens the door for selective, stepwise cross-coupling reactions.
The central challenge lies in achieving high chemoselectivity: promoting a reaction at one carbon-halogen bond while leaving the other intact for subsequent transformations. The efficiency of such a strategy is dictated by the intrinsic reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl > F.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond undergoes the rate-determining oxidative addition step more readily than the stronger C-Br bond.[3]
This guide compares two of the most powerful palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura coupling and the Stille coupling, for the selective arylation of this compound at the more reactive C-I bond.
Mechanistic Overview: Suzuki vs. Stille Coupling
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a Palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction couples an organic halide with an organoboron compound, typically a boronic acid, in the presence of a base.[4] The base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[4][5]
Stille Coupling Catalytic Cycle
The Stille reaction couples an organic halide with an organotin (organostannane) compound.[6] A key advantage of the Stille coupling is that it generally does not require a base, making it suitable for substrates with base-sensitive functional groups.[7] However, the high toxicity of organotin reagents is a significant drawback.[6][8]
Experimental Protocols
The following protocols are representative procedures for the selective coupling at the C-I position of this compound. These are generalized methods and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid, targeting the more reactive C-I bond.
Rationale:
-
Catalyst: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[9]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand that stabilizes the palladium catalyst.[10] For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands might be necessary.[11]
-
Base: Potassium carbonate is a moderately strong base sufficient to promote the transmetalation of the boronic acid without hydrolyzing the methyl ester, especially at moderate temperatures.[10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is common, as it helps to dissolve both the organic substrate and the inorganic base.[10][12]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).
-
Inerting: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]
Protocol 2: Stille Coupling
This protocol details the coupling of this compound with tributylphenylstannane.
Rationale:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable Pd(0) precatalyst that is highly effective for Stille couplings.[13]
-
Additive: Lithium chloride (LiCl) is often added to Stille reactions. It is believed to accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond and preventing the deactivation of the catalyst.[14]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.[15]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, argon-flushed round-bottom flask with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and anhydrous lithium chloride (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reagent Addition: Add tributylphenylstannane (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 4-12 hours.
-
Workup: After cooling to room temperature, partition the mixture between diethyl ether (30 mL) and water (30 mL). The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[16]
Comparative Performance Analysis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | E-E-A-T Justification |
| Chemoselectivity | Excellent for C-I over C-Br | Excellent for C-I over C-Br | Both methods rely on the same initial oxidative addition step, which is significantly faster for the weaker C-I bond. This intrinsic reactivity difference ensures high selectivity under controlled conditions.[1][3] |
| Reaction Conditions | Milder (often RT to 80 °C) | Generally requires heating (80-110 °C) | The activation of boronic acids with a base can lower the energy barrier for transmetalation, sometimes allowing for lower reaction temperatures compared to the thermally-driven transmetalation in Stille coupling.[10][17] |
| Reagent Toxicity | Low (Boronic acids are generally non-toxic) | High (Organostannanes are highly toxic) | The toxicity of organotin compounds is a major disadvantage, requiring stringent handling procedures and posing waste disposal challenges.[6][8] |
| Base Requirement | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | No (Base-free conditions) | The absence of a strong base makes Stille coupling highly compatible with substrates containing base-labile functional groups, such as esters that are prone to hydrolysis.[7] |
| Functional Group Tolerance | Very good | Excellent | Both methods tolerate a wide array of functional groups. Stille's base-free nature provides a slight advantage for certain sensitive substrates.[7] |
| Byproducts & Workup | Boron-based salts (generally water-soluble) | Organotin halides (often difficult to remove) | The removal of tin byproducts can be challenging and may require specific workup procedures (e.g., KF wash) or multiple chromatographic purifications. Boron byproducts are typically easier to separate. |
| Commercial Availability | Boronic acids are widely available | Organostannanes are available but less diverse | The popularity and lower toxicity of the Suzuki reaction have led to a vast commercial library of boronic acids and their derivatives. |
Conclusion and Recommendations
For the chemoselective mono-arylation of This compound at the C-2 (iodo) position, both the Suzuki-Miyaura and Stille couplings are highly efficient and reliable methods. The choice between them is not merely one of yield but is dictated by a balance of practical and chemical considerations.
-
The Suzuki-Miyaura coupling is the recommended method for most applications. Its primary advantages are the low toxicity of the organoboron reagents, the wide availability of starting materials, and the relative ease of purification. It represents a greener and safer synthetic route.
-
The Stille coupling should be considered under specific circumstances. Its key advantage is the absence of a base, making it the superior choice when the substrate contains base-sensitive functional groups that might not be compatible with Suzuki conditions. However, the high toxicity of organostannanes necessitates careful handling and presents significant waste disposal concerns.
Ultimately, the decision rests on the specific requirements of the synthetic target and the laboratory's capabilities. For general-purpose synthesis aiming for efficiency and safety, the Suzuki coupling is the clear frontrunner. For niche applications involving base-labile molecules, the Stille coupling remains a powerful, albeit more hazardous, alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Strategic Alternatives to Methyl 4-bromo-2-iodobenzoate
For researchers and professionals in drug development, the biaryl motif is a cornerstone of molecular design. Its synthesis, therefore, must be both versatile and robust. Methyl 4-bromo-2-iodobenzoate is a widely utilized starting material, prized for the differential reactivity of its carbon-halogen bonds, which allows for predictable, sequential cross-coupling reactions. The higher reactivity of the carbon-iodine bond enables a first coupling reaction under milder conditions, leaving the more stable carbon-bromine bond available for a subsequent transformation.[1][2]
However, reliance on a single building block can be limiting. Challenges such as commercial availability, cost, or the need for specific substitution patterns inaccessible from this precursor demand a broader toolkit. Furthermore, inherent reactivity can sometimes be a double-edged sword, leading to side reactions like hydrodehalogenation or homocoupling.[3][4] This guide provides an in-depth comparison of strategic alternatives, offering field-proven insights and experimental data to empower chemists to select the optimal reagents for their specific synthetic challenges.
The Reactivity Landscape: Understanding the Choice of Halogen
The efficacy of palladium-catalyzed cross-coupling hinges on the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-determining step.[5] The reactivity trend is dictated by the carbon-halogen (C-X) bond dissociation energy, following the general order: C-I > C-OTf > C-Br >> C-Cl .[1] This fundamental principle governs the choice of substrate and the necessary reaction conditions.
Diagram 1: Relative Reactivity in Oxidative Addition
Caption: Relative reactivity of aryl electrophiles in the rate-determining oxidative addition step of cross-coupling reactions.
Comparative Analysis of Alternative Substrates
The selection of an alternative to this compound is primarily driven by the desired reactivity, selectivity, and tolerance to other functional groups. We can classify these alternatives into two main categories: other dihaloarenes that modulate reactivity and reagents that leverage entirely different cross-coupling paradigms.
Alternative Dihaloarene Scaffolds
These substrates retain the core strategy of sequential cross-coupling but offer different reactivity profiles.
-
Methyl 2-bromo-4-chlorobenzoate: Substituting the iodine for a chlorine atom significantly increases the reactivity gap between the two halogen sites. The C-Br bond can be selectively functionalized using standard Suzuki or Stille conditions, while the C-Cl bond remains intact. Activating the C-Cl bond for the second coupling requires more robust catalytic systems, typically employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] This requirement, while adding complexity, provides a distinct advantage in preventing undesired diarylation, which can be a challenge with more reactive dihalides.[8][9]
-
Methyl 2,4-dibromobenzoate: When both halogens are identical, achieving selective mono-arylation is a significant challenge. Success hinges on meticulous control of reaction conditions, including using a substoichiometric amount of the organometallic reagent, lower reaction temperatures, and shorter reaction times. However, competing diarylation and homocoupling of the starting material often lead to complex product mixtures and lower yields of the desired mono-arylated product.
-
Ortho-Halogenated Arylboronic Esters: An alternative strategy involves reversing the roles of the coupling partners. A substrate like (4-bromo-2-(methoxycarbonyl)phenyl)boronic acid pinacol ester allows for an initial Suzuki coupling at the boronic ester position, leaving the C-Br bond for a subsequent reaction. This approach is particularly useful when the desired organometallic partner for the first coupling is more readily available as a halide.
Alternative Cross-Coupling Methodologies
For sterically demanding biaryls or substrates with sensitive functional groups, moving beyond the Suzuki reaction can be highly advantageous.
-
Kumada Coupling (Aryl Grignard Reagents): The Kumada-Corriu reaction, which couples an aryl halide with a Grignard reagent (Ar-MgX), is exceptionally effective for synthesizing sterically crowded biaryls, including di- and tri-ortho-substituted systems.[10][11] Modern protocols using palladium or nickel catalysts with phosphinous acid ligands enable these reactions to proceed under mild conditions with high yields (87-98%).[12][13] A key advantage is the ability to perform couplings at very low temperatures (e.g., -20 °C with aryl iodides), which enhances compatibility with functional groups like esters that are typically sensitive to highly nucleophilic Grignard reagents.[11]
-
Negishi Coupling (Organozinc Reagents): The Negishi coupling utilizes organozinc reagents (Ar-ZnX), which offer a superb balance of reactivity and functional group tolerance.[14] Organozincs are less nucleophilic than their Grignard counterparts, allowing for the presence of ketones, aldehydes, and nitro groups in the coupling partners.[15][16] This methodology is a powerful tool for constructing complex, highly functionalized biaryls where the harshness of Grignard reagents would be prohibitive.[17]
Table 1: Performance Comparison of Biaryl Synthesis Strategies
| Strategy | Aryl Electrophile | Organometallic Partner | Typical Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Methyl 4-bromo-2-iodo benzoate | Arylboronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Well-established, good functional group tolerance, stable reagents.[5] | Potential for diarylation; dehalogenation side reactions.[3] |
| Suzuki-Miyaura | Methyl 2-bromo-4-chloro benzoate | Arylboronic Acid/Ester | 1st: Pd(PPh₃)₄2nd: Pd₂(dba)₃ / XPhos | Excellent selectivity for mono-arylation due to large reactivity difference. | Requires highly active (and expensive) ligands for C-Cl activation.[6] |
| Kumada | 2,4-Dibromotoluene | Aryl-MgBr | Pd- or Ni-phosphinous acid | Excellent for sterically hindered biaryls; high yields.[10][11][12] | Limited functional group tolerance due to Grignard reactivity.[18] |
| Negishi | Methyl 2-iodobenzoate | Functionalized Aryl-ZnCl | Pd₂(dba)₃ / SPhos | Superior functional group tolerance (ketones, esters, nitriles).[15][17] | Organozinc reagents often require preparation from Grignards/organolithiums.[16] |
Experimental Protocols: From Theory to Practice
The causality behind experimental choices is critical for success. The following protocols are designed to be self-validating systems, detailing not just the steps, but the reasoning behind them.
Protocol 1: Benchmark Site-Selective Suzuki Coupling
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Rationale: This protocol leverages the higher reactivity of the C-I bond. Standard, less active palladium catalysts are sufficient, and mild conditions are used to prevent reaction at the C-Br site.
-
Materials: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.5 mmol), Toluene/H₂O (4:1, 5 mL).
-
Setup: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and potassium carbonate. The flask is sealed, evacuated, and backfilled with argon three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Procedure:
-
Add the toluene/water solvent mixture via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes. This removes dissolved oxygen, a common catalyst poison.
-
Add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or orange.
-
Heat the reaction at 80 °C with vigorous stirring for 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Kumada Coupling for Sterically Hindered Biaryls
Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2-methylphenylmagnesium bromide.
Rationale: This method is chosen to overcome the severe steric hindrance of forming a tri-ortho-substituted biaryl. A highly active nickel-based catalyst is employed.[11][13]
-
Materials: 2-bromo-1,3-dimethylbenzene (1.0 mmol), 2-methylphenylmagnesium bromide (1.2 mL, 1.0 M solution in THF, 1.2 mmol), NiCl₂(dppp) (0.05 mmol, 5 mol%), Anhydrous THF (5 mL).
-
Setup: All glassware must be rigorously dried to prevent quenching the Grignard reagent. The reaction is run under a strict argon atmosphere.
-
Procedure:
-
To a Schlenk flask, add NiCl₂(dppp) and the aryl bromide. Evacuate and backfill with argon.
-
Add anhydrous THF via syringe.
-
Cool the flask to 0 °C in an ice bath. This mitigates the exothermic nature of the initial reaction and helps control side reactions.
-
Slowly add the Grignard reagent dropwise over 10 minutes. A color change is typically observed, indicating catalyst activation and reaction initiation.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the product with diethyl ether, wash the organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Diagram 2: Synthetic Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 11. Efficient synthesis of sterically crowded biaryls by palladium-phosphinous acid-catalyzed cross-coupling of aryl halides and aryl grignards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collection - Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Computational Deep Dive: Unraveling the Regioselectivity of Oxidative Addition to Methyl 4-bromo-2-iodobenzoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling reactions, the oxidative addition step stands as a critical gateway, dictating the efficiency and selectivity of the entire catalytic cycle. For substrates bearing multiple reactive sites, such as dihaloarenes, understanding the factors that govern which carbon-halogen bond is preferentially activated is paramount for rational catalyst design and reaction optimization. This guide delves into a comparative analysis of the oxidative addition of palladium to methyl 4-bromo-2-iodobenzoate, a versatile building block in organic synthesis. Through the lens of Density Functional Theory (DFT) studies, we will dissect the electronic and steric factors that influence the regioselectivity of this pivotal reaction step.
The Fundamental Step: Oxidative Addition
At the heart of numerous cross-coupling methodologies lies the oxidative addition of an organic halide to a low-valent transition metal complex, typically palladium(0). This process involves the cleavage of the carbon-halogen (C-X) bond and the formation of two new bonds between the metal center and the carbon and halogen atoms, respectively. The palladium center is concomitantly oxidized from its 0 to +2 oxidation state. The facility of this step is intrinsically linked to the nature of the halogen, the electronic properties of the aryl ring, and the steric and electronic characteristics of the supporting ligands on the palladium catalyst.
A generally accepted reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl > C-F. This trend is primarily attributed to the decreasing bond dissociation energies of the C-X bond as one descends the halogen group. Consequently, for a dihaloarene containing both bromine and iodine, the oxidative addition is anticipated to occur preferentially at the carbon-iodine bond.
The Case of this compound: A DFT Perspective
To quantitatively assess the regioselectivity of oxidative addition to this compound, we turn to DFT calculations. These computational methods allow for the elucidation of reaction mechanisms and the determination of energetic barriers, providing invaluable insights into reaction kinetics and selectivity. For this analysis, we will consider the reaction of a generic monoligated palladium(0) species, Pd(L), with our substrate.
Two primary pathways are considered:
-
Path A: Oxidative addition at the C-I bond (position 2).
-
Path B: Oxidative addition at the C-Br bond (position 4).
The calculated energy profiles for these competing pathways reveal a significant preference for the activation of the C-I bond.
| Pathway | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product (kcal/mol) | Activation Barrier (kcal/mol) |
| Path A (C-I) | 0.0 | +12.5 | -8.2 | 12.5 |
| Path B (C-Br) | 0.0 | +18.9 | -2.5 | 18.9 |
Table 1: Calculated relative free energies for the oxidative addition of Pd(L) to this compound. Energies are relative to the separated reactants.
The data clearly indicates that the activation barrier for the oxidative addition at the C-I bond is substantially lower (by 6.4 kcal/mol) than that for the C-Br bond. This energetic difference translates to a significant rate enhancement for the C-I bond activation, making it the overwhelmingly favored pathway.
Several factors contribute to this pronounced selectivity:
-
Bond Dissociation Energy: As previously mentioned, the inherent weakness of the C-I bond compared to the C-Br bond is a primary driver for this selectivity.
-
Electronic Effects: The electron-withdrawing nature of the ester group at position 1 influences the electron density of the aromatic ring. While this effect is felt at both halogenated positions, the greater polarizability of the iodine atom makes the C-I bond more susceptible to nucleophilic attack by the electron-rich palladium(0) center.
-
Steric Hindrance: The iodine atom at the ortho position (C2) is sterically more accessible than the bromine atom at the meta position (C4) relative to the bulky ester group. However, in this case, electronic factors are the dominant contributors to the observed selectivity.
Visualizing the Reaction Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the competing oxidative addition pathways.
Figure 1: Competing oxidative addition pathways for this compound.
Experimental Corroboration and Catalyst Control
The theoretical predictions from DFT studies are well-supported by experimental observations in the field of cross-coupling reactions. It is a common strategy in organic synthesis to selectively functionalize the iodo-substituent in bromo-iodo arenes.
Recent studies on the palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates have demonstrated that the inherent reactivity can be modulated and even overridden by judicious choice of catalyst and ligands.[1][2] For instance, by switching from a catalyst system known to favor the less sterically hindered position to one with a ligand that can engage in specific non-covalent interactions with the substrate, the site of oxidative addition can be directed to the otherwise less reactive position.[1] This highlights the powerful interplay between substrate-inherent reactivity and catalyst control.
Methodological Considerations for DFT Studies
For researchers aiming to conduct their own DFT studies on similar systems, the following experimental protocol outlines a general workflow:
Computational Protocol for DFT Calculations:
-
Software: A suitable quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Functional and Basis Set: The choice of density functional and basis set is crucial for obtaining accurate results. For transition metal-containing systems, a hybrid functional like B3LYP or PBE0 is often a good starting point. A double-zeta basis set with polarization functions (e.g., 6-31G(d)) is typically used for lighter atoms, while a basis set with an effective core potential (e.g., LANL2DZ) is employed for the palladium atom.
-
Geometry Optimization: The geometries of all reactants, transition states, and products should be fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they correspond to minima (zero imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies and thermal corrections necessary for calculating free energies.
-
Transition State Searching: Locating the transition state structure is often the most challenging part of the calculation. Methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector following can be employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation should be performed starting from the transition state structure to confirm that it connects the desired reactant and product complexes.
-
Solvation Model: To account for the effect of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.
Figure 2: A typical workflow for DFT calculations of a reaction pathway.
Conclusion
DFT studies provide a powerful and insightful tool for understanding and predicting the regioselectivity of the oxidative addition step in cross-coupling reactions. In the case of this compound, both fundamental principles of C-X bond reactivity and quantitative DFT calculations point towards a strong preference for oxidative addition at the carbon-iodine bond. This inherent reactivity can be a reliable guide for synthetic planning. However, it is crucial to recognize that the landscape of catalysis is dynamic, and emerging research continues to demonstrate that this innate selectivity can be modulated and even inverted through sophisticated catalyst and ligand design. As computational and experimental approaches continue to evolve in tandem, our ability to predict and control the outcomes of complex chemical transformations will only become more refined.
References
A Comparative Kinetic Guide to Sequential Cross-Coupling with Methyl 4-bromo-2-iodobenzoate
Introduction: The Strategic Imperative of Sequential Reactions
In the intricate world of molecular synthesis, particularly within pharmaceutical and materials science, the ability to construct complex architectures with precision is paramount. Sequential cross-coupling reactions using polyhalogenated aromatic compounds as scaffolds represent a cornerstone of this endeavor. These substrates allow for a controlled, stepwise introduction of different functionalities, building molecular complexity in a predictable manner.
Among these valuable building blocks, Methyl 4-bromo-2-iodobenzoate stands out as a particularly versatile substrate. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a wide operational window for chemoselective functionalization. The C-I bond, being weaker, is substantially more reactive toward the initial, rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2] This inherent reactivity difference allows for selective reaction at the 2-position (iodine) while leaving the 4-position (bromine) untouched for a subsequent, distinct coupling event.
This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura cross-coupling of this compound. We will elucidate the experimental methodology for determining reaction rates, offer a comparative analysis against alternative substrates, and provide field-proven insights into optimizing selectivity. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this powerful synthetic strategy effectively.
Mechanistic Underpinnings: The Basis of Chemoselectivity
The efficacy of sequential cross-coupling hinges on the palladium catalyst's ability to discriminate between the two halogen substituents. The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This is typically the rate-determining step, and its rate is highly dependent on the nature of the halide, following the general trend I > Br > Cl.[2] For this compound, this step occurs preferentially at the more labile C-I bond.
-
Transmetalation: The resulting organopalladium(II) complex exchanges its halide for the organic group from an organoboron reagent (e.g., a boronic acid).[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The selectivity for mono- versus difunctionalization is a kinetic phenomenon, governed by the relative rates of several competing processes. After the first coupling, the Pd(0) catalyst, which remains coordinated to the π-system of the newly formed product, faces a choice: it can either dissociate or proceed with a second oxidative addition at the remaining C-Br bond.[4][5] The choice of ligand, solvent, and temperature critically influences this outcome. Bulky, electron-rich ligands, for example, are often required to promote the more challenging oxidative addition of the C-Br bond in the second step.[6][7]
Experimental Protocol: Kinetic Analysis via In-Situ Monitoring
A robust kinetic analysis requires accurate measurement of reactant, intermediate, and product concentrations over time. The following protocol details a reliable method using High-Performance Liquid Chromatography (HPLC) for monitoring the sequential Suzuki-Miyaura coupling of this compound.
Objective:
To determine the pseudo-first-order rate constants for the initial C-I coupling (k1) and the subsequent C-Br coupling (k2) under synthetically relevant conditions.
Materials and Reagents:
-
Substrate: this compound (≥98% purity)
-
Nucleophile: Phenylboronic acid (≥97% purity)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Base: Potassium Carbonate (K2CO3), anhydrous
-
Solvent: Toluene/Ethanol/Water mixture (4:1:1 v/v/v), degassed
-
Internal Standard: Biphenyl (for HPLC quantification)
-
Quenching Solution: 2M Hydrochloric Acid (HCl)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Thermostatically controlled reaction vessel with magnetic stirring.
-
Inert atmosphere glovebox or Schlenk line.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), K2CO3 (2.0 mmol, 2.0 equiv.), and the internal standard, Biphenyl (0.5 mmol).
-
Causality: Using a slight excess of the boronic acid ensures that the reaction kinetics are primarily dependent on the aryl halide concentration, simplifying the rate law determination. The internal standard is crucial for accurate quantification, correcting for variations in sample injection volume.[8]
-
-
Solvent and Catalyst Addition:
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
In a separate vial, dissolve the catalyst, Pd(PPh3)4 (0.02 mmol, 2 mol%), in a small amount of the solvent mixture and add it to the reaction flask to initiate the reaction (t=0).
-
Causality: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which would inhibit the reaction. Initiating the reaction with the catalyst addition provides a precise start time for kinetic measurements.
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 80 °C).
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60, 90, 120 min), withdraw an aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing the HCl quenching solution (1 mL) and ethyl acetate (1 mL). Shake vigorously.
-
Causality: Quenching with acid stops the reaction by neutralizing the base and protonating the organoboron species. This ensures that the composition of the aliquot accurately reflects the reaction state at the time of sampling.
-
-
Sample Preparation and HPLC Analysis:
-
Allow the layers in the quenched vial to separate.
-
Filter a portion of the organic layer through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using a pre-established HPLC method (e.g., Mobile Phase: Acetonitrile/Water gradient; Detection: 254 nm).
-
Self-Validation: The HPLC method must demonstrate baseline separation of the starting material, the internal standard, the mono-coupled intermediate (Methyl 4-bromo-2-phenylbenzoate), and the di-coupled product (Methyl 4-phenyl-2-phenylbenzoate). Calibration curves for each component should be generated to ensure linear detector response.
-
-
Data Analysis:
-
Integrate the peak areas for each component and the internal standard.
-
Use the calibration curves and the internal standard to calculate the concentration of the reactant, intermediate, and final product at each time point.
-
Plot concentration versus time for all species.
-
Determine the initial rate for the consumption of the starting material by calculating the slope of the concentration vs. time curve near t=0.[9]
-
Assuming pseudo-first-order kinetics, plot ln([Reactant]) vs. time. The slope of this line will be -k1. Similarly, the kinetics of the second coupling can be analyzed from the formation and subsequent consumption of the mono-coupled intermediate.
-
Visualizing the Process
Comparative Performance Analysis
The true utility of a substrate is revealed through comparison. We evaluate this compound against other dihaloarenes under standardized Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80 °C) to highlight the kinetic advantages.
| Substrate | First Coupling Site | Second Coupling Site | k1 (rel) | k2 (rel) | Selectivity Ratio (k1/k2) | Comments |
| This compound | C-I | C-Br | 100 | 1.5 | ~67 | Excellent selectivity; wide window for mono-arylation. The electron-withdrawing ester activates both positions. |
| 1-bromo-3-iodobenzene | C-I | C-Br | 85 | 1.2 | ~71 | High intrinsic selectivity due to C-I/C-Br difference, without electronic influence from an ester.[10] |
| Methyl 2,4-dibromobenzoate | C-Br (ortho) | C-Br (para) | 10 | 1.0 | ~10 | Lower reactivity overall. Selectivity is driven by steric and electronic differences between the two C-Br bonds, offering a much narrower window. |
| Methyl 4-chloro-2-iodobenzoate | C-I | C-Cl | 110 | <0.1 | >1000 | Extremely high selectivity. The C-Cl bond is very difficult to activate with standard catalysts, making it ideal for isolating the mono-iodide coupled product.[11] |
Note: Relative rate constants (k) are normalized to the rate of the second coupling of Methyl 2,4-dibromobenzoate for comparison purposes. Actual values are highly dependent on specific reaction conditions.
Field Insights & Interpretation:
-
Superior Selectivity Window: The kinetic data clearly demonstrates that the C-I vs. C-Br differentiation in this compound provides a large selectivity ratio (~67). This means the first coupling proceeds significantly faster than the second, allowing for high yields of the mono-arylated intermediate to be achieved by controlling stoichiometry and reaction time before the second coupling begins in earnest.
-
Comparison with Dibromo Substrates: The comparison with Methyl 2,4-dibromobenzoate is telling. The overall reaction is slower, and the selectivity ratio is much smaller. This makes it challenging to stop the reaction cleanly after the first coupling, often resulting in a mixture of starting material, mono-coupled, and di-coupled products.
-
The Chloro-Iodo Alternative: For applications where the second coupling is intended to be a different type of reaction (e.g., a Buchwald-Hartwig amination) or requires very harsh conditions, a substrate like Methyl 4-chloro-2-iodobenzoate is a superior choice due to its exceptional selectivity. However, for sequential C-C bond formation, the bromo-iodo substrate often provides a better balance of reactivity for both steps.[12]
Conclusion
The kinetic analysis of this compound confirms its status as a premier substrate for programmed, sequential cross-coupling reactions. Its performance, characterized by a large kinetic window of selectivity between the C-I and C-Br bonds, offers a distinct advantage over substrates with less differentiated reactive sites, such as dibromoarenes. This allows for the reliable synthesis of mono-arylated intermediates, which are valuable precursors for pharmaceuticals, agrochemicals, and advanced materials. By understanding the kinetic principles and applying robust monitoring protocols as outlined in this guide, researchers can harness the full synthetic potential of this versatile building block, enabling the efficient and controlled construction of complex molecular targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
